Product packaging for Axltide Trifluoroacetate(Cat. No.:CAS No. 143364-95-8)

Axltide Trifluoroacetate

Cat. No.: B612735
CAS No.: 143364-95-8
M. Wt: 1514.77
Attention: For research use only. Not for human or veterinary use.
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Description

Axltide Trifluoroacetate is a synthetic peptide with the sequence H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-OH, provided as a trifluoroacetate (TFA) salt . This salt form is common for peptides purified using reversed-phase high-performance liquid chromatography (HPLC), a standard technique where TFA is often used in the mobile phase . As a defined kinase substrate, its primary research application is in the study of enzymatic activity for specific kinases, including Axl, DDR2, Mst1, and JAK2 . In biochemical research, such substrates are crucial tools for investigating kinase function, elucidating signal transduction pathways, and screening for potential kinase inhibitors in drug discovery efforts . The peptide is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture, to ensure stability . Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆₃H₁₀₇N₁₉O₂₀S₂ B612735 Axltide Trifluoroacetate CAS No. 143364-95-8

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBAIOSYCNQVBL-JAXABQKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H108F3N19O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Axltide Trifluoroacetate

Solid-Phase Peptide Synthesis (SPPS) Strategies for Axltide Trifluoroacetate (B77799)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for synthesizing peptides like Axltide. nih.govpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.comnih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts and excess reagents by simple filtration and washing. peptide.com

Optimization of Resin Selection and Loading Capacity

For the synthesis of Axltide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. biotage.com

Wang Resin : This is a widely used resin for producing peptide acids. biotage.com It is typically cleaved under strong acidic conditions, such as 95% TFA, which simultaneously removes most side-chain protecting groups. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin offers the advantage of allowing peptide cleavage under very mild acidic conditions (e.g., 1-3% TFA or acetic acid), which yields a fully protected peptide that can be further modified in solution. biotage.com This is particularly useful for convergent synthesis strategies. The steric bulk of the trityl group also helps to minimize racemization of the first amino acid during loading. biotage.com

The loading capacity of the resin, which is the amount of the first amino acid that can be attached per gram of resin, is another important parameter. For a peptide of Axltide's length (13 amino acids), a resin with a moderate loading capacity (e.g., 0.4-0.8 mmol/g) is often optimal. Lower loading capacities can help to prevent peptide aggregation and improve reaction kinetics for longer or more difficult sequences. iris-biotech.de

Table 1: Comparison of Resins for Axltide Synthesis

Resin Type Linker Cleavage Conditions Advantages for Axltide Synthesis Disadvantages
Wang Resin p-alkoxybenzyl alcohol High TFA (e.g., 95%) Good for direct production of deprotected peptide acid. Risk of side reactions with acid-sensitive residues.
2-Chlorotrityl Chloride (2-CTC) Resin 2-Chlorotrityl Mild acid (e.g., 1-3% TFA) Allows for protected peptide fragments; minimizes first amino acid racemization. Higher cost compared to Wang resin.

| PAM Resin | Phenylacetamidomethyl | HF or strong TFA | More stable to acid than Wang resin, suitable for Boc-SPPS. | Requires harsher cleavage conditions. |

Advanced Coupling Chemistries and Reagents for Axltide Trifluoroacetate Synthesis

The formation of the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain is a critical step in SPPS. This is achieved using coupling reagents that activate the carboxylic acid group of the new amino acid. For a peptide like Axltide, which contains a variety of amino acids including sterically hindered ones, the choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions.

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or aminium/uronium salts (e.g., HBTU, HATU, PyBOP). peptide.comsigmaaldrich.com

Carbodiimides : Diisopropylcarbodiimide (DIC) is often preferred over dicyclohexylcarbodiimide (B1669883) (DCC) because the resulting urea (B33335) byproduct is soluble in common solvents used in SPPS. peptide.com

Onium Salts : Reagents like HBTU, HATU, and HCTU are highly efficient and lead to rapid coupling times with minimal racemization, especially when used with additives like HOBt or OxymaPure. sigmaaldrich.combachem.com HATU is particularly effective for coupling sterically hindered amino acids. sigmaaldrich.com

The Axltide sequence contains Arg(Pbf), Asp(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), and Gln(Trt) as protected amino acids in a standard Fmoc/tBu strategy. The coupling of these residues generally proceeds well with standard coupling reagents, although double coupling may be necessary in some cases to ensure complete reaction.

Table 2: Common Coupling Reagents for Axltide Synthesis

Reagent Class Key Features
DIC/OxymaPure Carbodiimide/Additive Efficient, low racemization, soluble byproduct.
HBTU Aminium/Uronium Salt Popular, efficient, and cost-effective.
HATU Aminium/Uronium Salt Highly reactive, excellent for sterically hindered couplings.
PyBOP Phosphonium Salt Good for cyclizations and difficult couplings.

| COMU | Aminium/Uronium Salt | High coupling efficiency, non-explosive, good solubility. bachem.com |

Deprotection and Cleavage Protocols for this compound

In Fmoc-based SPPS, the temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed at the beginning of each cycle. This is typically achieved using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

Once the synthesis of the full Axltide sequence is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed. This is typically done in a single step using a cleavage cocktail containing a strong acid. Trifluoroacetic acid (TFA) is the most common acid used for this purpose. nih.gov The cleavage cocktail also contains scavengers to quench reactive carbocations generated during the deprotection of side chains, thus preventing side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). csic.es

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC. The use of TFA in the cleavage step and often in the HPLC mobile phase results in the final peptide being isolated as a trifluoroacetate salt.

Microwave-Assisted Synthesis Enhancements for this compound

Microwave-assisted SPPS (MA-SPPS) has become a valuable tool for accelerating peptide synthesis and improving the quality of the final product, especially for longer or "difficult" sequences. Microwave irradiation can significantly reduce the time required for both coupling and deprotection steps. For a 13-amino acid peptide like Axltide, microwave energy can drive reactions to completion more efficiently, potentially reducing the need for double coupling and minimizing side reactions like aggregation. researchgate.net

Microwave-assisted synthesis can complete most amino acid couplings in as little as 5 minutes and Fmoc deprotection in 3 minutes. This technology can be particularly beneficial in overcoming potential aggregation of the growing Axltide chain on the resin.

Solution-Phase Synthesis Approaches for this compound

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and for the synthesis of very long peptides or proteins through the ligation of smaller, purified peptide fragments. nih.gov

Segment Condensation and Ligation Techniques

In a segment condensation approach, Axltide would be synthesized by first preparing two or more smaller, protected peptide fragments. These fragments would then be coupled together in solution. A possible fragmentation strategy for Axltide could be the coupling of a C-terminal fragment like Gly-Asp(OtBu)-Tyr(tBu)-Met-Thr(tBu)-Met-Gln(Trt)-Ile-Gly with an N-terminal fragment such as Boc-Lys(Boc)-Lys(Boc)-Ser(tBu)-Arg(Pbf). This approach requires careful selection of protecting groups to ensure that only the desired peptide bond is formed.

Native Chemical Ligation (NCL) is a powerful convergent strategy for the synthesis of large peptides and proteins. NCL involves the reaction of an unprotected peptide with a C-terminal thioester and another unprotected peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. To synthesize Axltide using NCL, one could synthesize a variant of an N-terminal fragment with a C-terminal thioester and a C-terminal fragment with an N-terminal cysteine. For example, a fragment like Boc-Lys(Boc)-Lys(Boc)-Ser(tBu)-Arg(Pbf)-Gly-thioester could be ligated to Cys-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly. The additional cysteine residue could then be removed or may be a desired modification for other applications. acs.org

Strategic Protecting Group Selection for Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis (LPPS) remains a viable strategy, particularly for shorter peptides or fragment production. rsc.org A successful solution-phase synthesis of Axltide hinges on an orthogonal protecting group strategy, which allows for the selective deprotection of the N-terminal α-amino group for chain elongation while the reactive amino acid side chains remain masked. researchgate.netnih.gov

The strategy typically involves protecting the α-amino group of the incoming amino acid with a temporary group like Benzyloxycarbonyl (Z) or tert-Butyloxycarbonyl (Boc). researchgate.net The side chains of the constituent amino acids require more robust, "permanent" protecting groups that are stable during the N-terminal deprotection steps. For the Axltide sequence, this involves careful selection for its seven amino acids with reactive side chains: Lys, Ser, Arg, Asp, Tyr, Thr, and Gln.

A common approach in solution-phase synthesis is the Boc/Benzyl (Bzl) strategy. researchgate.net In this scheme, the Nα-Boc group is removed with a mild acid like TFA, while the benzyl-based side-chain protecting groups are retained until the final deprotection step, which requires a strong acid (e.g., HF) or catalytic hydrogenolysis.

Table 1: Representative Protecting Groups for Solution-Phase Axltide Synthesis (Boc/Bzl Strategy)

Amino Acid ResidueSide Chain Functional GroupRepresentative Protecting GroupRemoval Condition
Lysine (Lys)ε-Amino2-Chlorobenzyloxycarbonyl (2-Cl-Z)Strong Acid (HF) / Hydrogenolysis
Serine (Ser)HydroxylBenzyl (Bzl)Strong Acid (HF) / Hydrogenolysis
Arginine (Arg)GuanidinoTosyl (Tos)Strong Acid (HF) / Sodium in liquid NH₃
Aspartic Acid (Asp)β-CarboxylBenzyl ester (OBzl)Strong Acid (HF) / Hydrogenolysis
Tyrosine (Tyr)Phenolic Hydroxyl2-Bromobenzyloxycarbonyl (2-Br-Z)Strong Acid (HF) / Hydrogenolysis
Threonine (Thr)HydroxylBenzyl (Bzl)Strong Acid (HF) / Hydrogenolysis
Glutamine (Gln)AmideXanthyl (Xan)Strong Acid (HF)

Hybrid and Convergent Synthesis Strategies for Complex this compound Analogues

For the creation of complex Axltide analogues, such as those containing multiple non-canonical residues or large conjugate moieties, a linear, stepwise synthesis can be inefficient. Convergent and hybrid synthesis strategies offer a more efficient alternative. acsgcipr.orgresearchgate.net These approaches involve the independent synthesis of several peptide fragments, which are then joined together in a subsequent step, a process known as chemical ligation. rsc.orgnih.gov

A powerful and widely used method for fragment condensation is Native Chemical Ligation (NCL). nih.govrsc.org This technique allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution. ethz.ch It requires one fragment to have a C-terminal thioester and the other to have an N-terminal cysteine residue. nih.gov The reaction forms a native peptide bond at the ligation site.

To synthesize a complex Axltide analogue, the 13-residue sequence could be strategically divided into two or more fragments. For example:

Fragment A: H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-COSR (a C-terminal thioester)

Fragment B: H-Cys -Met-Thr-Met-Gln-Ile-Gly-OH (with an N-terminal Cysteine)

Fragment A and a modified Fragment B (substituting Met for Cys at the ligation site) could be synthesized separately, perhaps using automated SPPS for speed and efficiency. These purified fragments would then be reacted in solution via NCL. This convergent approach is highly advantageous for incorporating modifications into a specific region of the peptide without having to carry the modified residue through all the steps of a lengthy linear synthesis. nih.gov

Chemical Modifications and Derivatization Strategies of this compound

The base Axltide sequence serves as a platform for numerous chemical modifications designed to probe biological systems, enhance stability, or improve assay performance.

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

To overcome the inherent limitations of natural peptides, such as poor stability against proteolysis and low bioavailability, non-canonical amino acids and peptidomimetics can be incorporated into the Axltide sequence. nih.gov These modifications aim to create analogues with improved drug-like properties or to enforce specific secondary structures. wjarr.com While specific examples for Axltide are not prevalent in the literature, the principles of peptidomimetic design are directly applicable.

Strategies include:

Enhancing Proteolytic Stability: Replacing L-amino acids at positions susceptible to enzymatic cleavage with their D-enantiomers can significantly increase the peptide's half-life.

Constraining Conformation: Introducing conformationally restricted amino acids, such as N-methylated amino acids or α,α-disubstituted amino acids, can reduce the peptide's flexibility. wjarr.com This can lock the peptide into its bioactive conformation, potentially increasing its affinity and selectivity for the Axl kinase.

Backbone Modification: The peptide bond itself can be replaced with an isostere (e.g., a reduced amide bond or a retro-inverso bond) to block recognition by proteases.

Table 2: Potential Peptidomimetic Modifications for Axltide Analogues

Modification TypeExamplePurpose
D-Amino Acid SubstitutionReplacing L-Lys with D-LysIncrease resistance to proteases
N-AlkylationN-methyl Glycine (B1666218)Introduce local conformational constraint, improve membrane permeability
Backbone IsostereReduced amide bond (ψ[CH₂-NH])Confer resistance to enzymatic degradation
Side Chain HomologationHomotyrosine instead of TyrosineAlter side chain length and positioning to probe binding pocket

Site-Specific Labeling and Conjugation for Research Probes

For use in various bioassays, Axltide is often derivatized with specific labels or conjugated to surfaces. Site-specific modification is crucial to ensure that the label does not interfere with kinase recognition.

Immobilization: A common strategy for creating peptide microarrays for high-throughput kinase screening involves the oriented immobilization of the substrate. nih.govresearchgate.net Research has shown that Axltide can be synthesized with an N-terminal cysteine residue. researchgate.net This cysteine provides a unique reactive handle for covalent attachment to surfaces functionalized with thioester or maleimide (B117702) groups, ensuring a uniform orientation that presents the phosphorylation site to the kinase.

Biotinylation: The conjugation of biotin (B1667282) to the peptide allows for strong, non-covalent binding to streptavidin-coated surfaces or probes. Biotin-Axltide is a commercially available reagent used in a variety of kinase assays, often for capture or detection purposes. nih.gov

Fluorescent Labeling: Attaching a fluorescent dye (fluorophore) allows for the direct detection of peptide binding or can be used in fluorescence polarization assays. For kinase assays, fluorescently labeled anti-phospho-amino acid antibodies are often used as a non-radioactive method to detect the phosphorylation of an immobilized substrate like Axltide. nih.govbmglabtech.com

Table 3: Labeling and Conjugation Strategies for Axltide

Label/TagAttachment StrategyTypical PositionApplication
CysteineAddition to the N-terminus during synthesisN-terminusSite-specific immobilization on gold or thio-reactive surfaces researchgate.net
BiotinCoupling to the N-terminal amine or Lys side chainN-terminus or LysImmobilization on streptavidin surfaces, affinity purification nih.gov
FluorophoreCoupling to the N-terminal amine or Lys side chainN-terminus or LysFluorescence-based detection assays, binding studies

Cyclization and Stapling Methodologies for Conformational Constraint

Linear peptides like Axltide are typically highly flexible in solution. Cyclization and stapling are advanced strategies used to pre-organize a peptide into its bioactive conformation, which is often an α-helix or a β-turn. nih.govresearchgate.net This conformational constraint can lead to increased binding affinity, enhanced proteolytic resistance, and improved cell permeability. nih.gov

Hydrocarbon Stapling: This technique involves replacing two amino acids in a peptide sequence with non-natural, olefin-bearing amino acids, typically at the i and i+4 or i and i+7 positions to stabilize an α-helix. rsc.org A subsequent ring-closing olefin metathesis reaction creates a covalent, all-hydrocarbon "staple" on the non-binding face of the peptide. This has been successfully applied to create potent inhibitors of other kinases. acs.orgmdpi.comresearchgate.net An Axltide analogue could be stapled to constrain its structure and study how conformation affects its recognition and phosphorylation by Axl.

Lactam Bridge Cyclization: A macrocycle can be formed by creating an amide bond between the side chains of two amino acids, such as the ε-amino group of Lysine and the β- or γ-carboxyl group of Aspartic or Glutamic acid, respectively. nih.govacs.org This "lactam bridge" is a common method for inducing and stabilizing turn structures in peptides. researchgate.net

Phosphorylation and Glycosylation Strategies in Axltide Research

Phosphorylation: The primary application of Axltide is as a substrate for phosphorylation on its tyrosine residue by kinases like Axl. mdpi.combachem.com The chemical synthesis of the phosphorylated version, phospho-Axltide (pAxltide), is essential for use as a standard in analytical methods, as a control in assays, or as an inhibitor in binding studies. Synthetic phosphopeptides are typically prepared using SPPS with one of two main approaches:

Building Block Approach: An Fmoc-protected, phosphorylated amino acid (e.g., Fmoc-Tyr(PO(OBzl)₂)-OH) is incorporated directly into the sequence during synthesis. genscript.com

Post-Synthetic Phosphorylation: The peptide is first assembled with an unprotected hydroxyl group on the tyrosine. The tyrosine is then phosphorylated on the solid support using a phosphoramidite (B1245037) reagent followed by oxidation. capes.gov.brgenscript.com

Glycosylation: Glycosylation is a critical post-translational modification that can affect protein stability, function, and recognition. bachem.comrsc.org While there is no direct evidence of glycosylated Axltide in the literature, the Axl receptor itself is a glycoprotein. Synthesizing glycosylated Axltide analogues could be a valuable strategy to investigate the influence of carbohydrates on kinase-substrate interactions. The synthesis of glycopeptides is most commonly achieved by incorporating pre-formed glycosylated amino acid building blocks (e.g., Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH) during SPPS. glytech-inc.comeurogentec.com

Advanced Structural Elucidation and Conformational Analysis of Axltide Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Axltide Trifluoroacetate (B77799)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nmims.edu For a flexible peptide like Axltide, NMR is particularly powerful as it can characterize the ensemble of conformations the peptide adopts in solution, rather than a single static structure. nih.govnmims.edu The trifluoroacetate counterion can sometimes interfere with structural analysis by FTIR due to a strong IR band that overlaps with the peptide's amide I band, and it can also influence the secondary structure. genscript.com

2D NMR Techniques (COSY, TOCSY, NOESY, HSQC, HMBC) for Sequence Assignment

The first step in a detailed NMR analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the peptide sequence. This is achieved through a suite of two-dimensional (2D) NMR experiments. nmims.edu

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal through-bond scalar couplings between protons. A TOCSY experiment is particularly useful as it establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of the amino acid type. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. This provides crucial information for determining the peptide's three-dimensional fold and the sequence-specific assignment of amino acids by linking adjacent residues. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This provides the chemical shifts for the backbone and side-chain carbons and nitrogens. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei, which helps to confirm assignments and piece together the molecular structure. mdpi.com

For Axltide, with its 13 amino acid residues, these techniques would be systematically applied to create a complete spectral assignment. An illustrative table of expected ¹H and ¹³C chemical shift ranges for the amino acid residues in Axltide is provided below, based on typical random coil values which serve as a reference point for flexible peptides. nmims.edu

Amino Acid Residue¹Hα (ppm)¹³Cα (ppm)¹³Cβ (ppm)Other ¹H Signals (ppm)
Lys (K) 4.3556.432.81.4-1.9 (β,γ,δ), 3.0 (ε)
Ser (S) 4.5058.363.83.9 (β)
Arg (R) 4.3856.130.81.6-1.9 (β,γ), 3.2 (δ)
Gly (G) 3.9745.1-3.97 (α)
Asp (D) 4.7654.241.22.7-2.8 (β)
Tyr (Y) 4.6657.838.83.0 (β), 6.7-7.1 (Aromatic)
Met (M) 4.5255.432.92.1 (γ), 2.6 (ε-CH₃)
Thr (T) 4.3561.969.84.2 (β), 1.2 (γ-CH₃)
Gln (Q) 4.3755.829.42.1-2.4 (β,γ)
Ile (I) 4.1961.138.61.9 (β), 0.9-1.4 (γ,δ)
Note: These are representative chemical shift ranges. Actual values for Axltide Trifluoroacetate in a specific solvent and at a given temperature and pH would need to be determined experimentally. The trifluoroacetate counterion itself can also influence chemical shifts.

Conformational Ensemble Determination using NMR Data

Due to the inherent flexibility of many peptides, Axltide likely exists not as a single rigid structure, but as an ensemble of interconverting conformations. researchgate.net NMR data provides time- and ensemble-averaged information. Computational methods are used to translate this data into a representative set of structures. frontiersin.org

The process involves:

Deriving Structural Restraints: NOESY cross-peaks are converted into upper-limit distance constraints between protons. Scalar coupling constants (³J(HNα)) from 1D or COSY spectra are used to derive dihedral angle constraints for the peptide backbone (φ angles).

Molecular Dynamics (MD) Simulations: These constraints are used to guide MD simulations, generating a large pool of possible conformations that are consistent with the experimental data.

Ensemble Selection: From this pool, a smaller subset of conformers is selected that best represents the experimental NMR data as a whole. This final selection is termed the conformational ensemble. frontiersin.org

Paramagnetic Relaxation Enhancement (PRE) Studies for Long-Range Interactions

For flexible or disordered peptides where long-range NOEs may be sparse or absent, Paramagnetic Relaxation Enhancement (PRE) offers a powerful alternative for obtaining long-range distance information (up to ~25 Å).

The technique involves introducing a paramagnetic center, such as a nitroxide spin label (e.g., MTSL), at a specific site in the peptide. This is typically achieved by first introducing a cysteine residue via site-directed mutagenesis, which can then be specifically labeled. The paramagnetic label induces an increase in the relaxation rates of nearby nuclear spins, which can be measured as a decrease in signal intensity in the NMR spectrum. The magnitude of the PRE effect is proportional to 1/r⁶, where r is the distance between the nucleus and the paramagnetic center. By placing the label at different positions within the Axltide sequence and measuring the PRE effects across the entire peptide, a network of long-range distance restraints can be generated, providing crucial information about the global fold and conformational dynamics.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for this compound Structures

While NMR is ideal for studying molecules in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution snapshots of molecules in a solid (crystalline) or vitrified-ice state, respectively.

Crystallization Strategies for this compound and its Complexes

Obtaining a well-diffracting crystal is the primary prerequisite for X-ray crystallography. This represents a significant challenge for a small, flexible peptide like Axltide. Its conformational heterogeneity often prevents the formation of a well-ordered crystal lattice.

Potential strategies to overcome this include:

Co-crystallization: Crystallizing Axltide in a complex with a larger, more structured binding partner, such as a domain of the Axl receptor kinase or a specific antibody. The larger molecule can provide a rigid scaffold, forcing the peptide into a more stable conformation.

Fragment Screening: Using smaller fragments of Axltide that may be more amenable to crystallization.

Modifying the Peptide: Introducing mutations or chemical modifications to reduce flexibility and promote crystal contacts.

Resolution and Refinement of Three-Dimensional Structures

If a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The quality of the final structure is described by its resolution, measured in angstroms (Å), with lower numbers indicating higher detail. For a peptide-protein complex, a resolution of 2-3 Å would be sufficient to clearly define the peptide's binding mode and interactions. rcsb.org

An illustrative table of the type of data that would be generated from a successful X-ray crystallography experiment on an Axltide complex is shown below.

Data Collection & Refinement Statistics Illustrative Values (for an Axltide-Protein Complex)
Space Group P2₁2₁2₁
Cell Dimensions (Å) a=50.1, b=75.3, c=90.5
Resolution (Å) 2.1
R-work / R-free (%) 19.5 / 23.2
No. of Unique Reflections 25,430
Completeness (%) 99.1
Average B-factor (Ų) 35.4
Note: This table is purely illustrative to demonstrate the parameters obtained in an X-ray crystallography study. No such published data exists for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is an indispensable technique for analyzing the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org The far-UV region of the spectrum (185-240 nm) is particularly sensitive to the peptide backbone conformation, allowing for the quantification of structural motifs such as α-helices, β-sheets, and random coils. creative-proteomics.com

The secondary structure of a peptide dictates its CD spectral features. americanpeptidesociety.org Distinct signatures characterize each structural element:

α-Helices typically show a positive peak around 190-195 nm and two strong negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coils or disordered structures generally exhibit a strong negative peak below 200 nm with a less defined spectrum. americanpeptidesociety.org

By deconvoluting the CD spectrum of Axltide, the percentage of each secondary structure component can be estimated. While specific experimental data for Axltide is not publicly available, a hypothetical analysis based on typical peptide behavior is presented below.

Table 1: Hypothetical Secondary Structure Content of Axltide in Aqueous Buffer

Secondary Structure Characteristic CD Wavelengths (nm) Estimated Content (%)
α-Helix +192, -208, -222 15%
β-Sheet +195, -217 35%

Note: This data is illustrative and represents a potential conformational distribution for a peptide of this size and nature.

CD spectroscopy is highly effective for monitoring how a peptide's conformation shifts in response to changes in its environment, such as pH, temperature, or solvent polarity. americanpeptidesociety.orgbibliotekanauki.pl These factors can induce transitions between α-helical, β-sheet, and random coil structures, which are readily detected as changes in the CD spectrum. researchgate.netcreative-biostructure.com For instance, increasing temperature can destabilize ordered structures, leading to an increase in random coil content. researchgate.net Similarly, changes in pH can alter the protonation state of acidic (Asp) and basic (Lys, Arg) residues in Axltide, modifying electrostatic interactions that stabilize its fold. The trifluoroacetate (TFA) counter-ion itself, a remnant of peptide synthesis, can also influence conformation.

Table 2: Illustrative Example of Temperature-Induced Conformational Changes in Axltide Monitored by CD Spectroscopy

Temperature (°C) α-Helix Content (%) β-Sheet Content (%) Random Coil/Turns Content (%)
25 15 35 50
50 12 30 58
75 8 22 70

Note: This table provides a hypothetical representation of how Axltide's secondary structure might change with increasing temperature, leading to denaturation.

Evaluation of Helical, Sheet, and Random Coil Content

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide detailed information about a molecule's structure by probing its vibrational modes. umich.edu For peptides, the amide I band (1600–1700 cm⁻¹) is the most informative region for secondary structure analysis as it primarily involves the C=O stretching vibration of the peptide backbone. nih.govleibniz-fli.de The precise frequency of the amide I band is sensitive to hydrogen bonding patterns, which differ between helices, sheets, and coils. acs.orgmedium.com

α-Helical structures typically show an amide I band around 1650–1658 cm⁻¹. lew.ro

β-Sheet structures have a characteristic major band in the 1620–1640 cm⁻¹ range. nih.gov

Random Coil conformations are generally associated with a band around 1642-1648 cm⁻¹. nih.gov

A significant challenge in the IR analysis of synthetic peptides like this compound is the interference from the trifluoroacetate (TFA) counter-ion. TFA exhibits a strong absorption band around 1673 cm⁻¹, which can overlap with and obscure the β-turn and parts of the α-helix regions of the amide I band. researchgate.net Therefore, removal or spectral subtraction of the TFA signal is often necessary for accurate structural interpretation. nih.gov

Raman spectroscopy is a complementary technique that measures light scattering rather than absorption. springernature.com It is less susceptible to interference from water, and because its selection rules differ from IR (relying on changes in polarizability versus dipole moment), it can provide additional and confirmatory structural information. springernature.comtu-braunschweig.de

Table 3: Characteristic Amide I Vibrational Frequencies for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency Range (cm⁻¹) (IR Spectroscopy)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640
β-Turn 1660 - 1685
Random Coil 1642 - 1648

Source: Data compiled from multiple spectroscopic studies. nih.govlew.ro

Advanced Mass Spectrometry (MS) for Structural Confirmation and Post-Synthetic Modifications

Mass spectrometry is a cornerstone technique for the structural verification of synthetic peptides, providing precise mass measurement and sequence confirmation. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. nih.govamericanpharmaceuticalreview.com For Axltide, HRMS confirms the successful synthesis of the peptide by matching the experimentally measured exact mass to the theoretically calculated mass based on its amino acid sequence (H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-OH). nih.gov This analysis is crucial for verifying purity and identifying any unexpected modifications.

Table 4: Theoretical and High-Resolution Mass Data for Axltide

Parameter Value Source
Amino Acid Sequence KKSRGDYMTMQIG PubChem nih.gov
Molecular Formula (Peptide only) C₆₃H₁₀₇N₁₉O₂₀S₂ Calculated
Theoretical Monoisotopic Mass 1513.7388 Da Calculated
Theoretical Exact Mass (as TFA salt) 1627.7310 Da PubChem nih.gov
Expected Experimental HRMS (m/z) [M+H]⁺: 1514.7461 Calculated
[M+2H]²⁺: 757.8769 Calculated

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of a peptide. nih.govnih.gov In an MS/MS experiment, the peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). wikipedia.org This fragmentation primarily occurs at the peptide bonds, generating a series of predictable fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edulibretexts.org

The mass difference between consecutive ions in the b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming that it matches the intended Axltide sequence. nih.govlibretexts.org

Table 5: Theoretical Monoisotopic m/z Values for Singly Charged b- and y-ions of Axltide

# Amino Acid b-ion (m/z) y-ion (m/z) Amino Acid #
1 K 129.1022 1514.7461 - 13
2 K 257.2000 1386.6439 G 12
3 S 344.2320 1329.6225 I 11
4 R 500.3309 1216.5384 Q 10
5 G 557.3524 1088.4798 M 9
6 D 672.3793 957.4372 T 8
7 Y 835.4426 856.3899 M 7
8 M 966.4853 725.3473 Y 6
9 T 1067.5330 562.2840 D 5
10 M 1198.5756 447.2571 G 4
11 Q 1326.6342 390.2356 R 3
12 I 1439.7183 234.1367 S 2

Note: Masses are calculated for the singly charged [M+H]⁺ fragment ions.

Table of Compounds

Compound Name Abbreviation / Other Names Chemical Formula
This compound H-Lys-Lys-Ser-Arg-Gly-Asp-Tyr-Met-Thr-Met-Gln-Ile-Gly-OH TFA; KKSRGDYMTMQIG TFA C₆₅H₁₀₈F₃N₁₉O₂₂S₂
Trifluoroacetic Acid TFA C₂HF₃O₂
L-Lysine Lys, K C₆H₁₄N₂O₂
L-Serine Ser, S C₃H₇NO₃
L-Arginine Arg, R C₆H₁₄N₄O₂
Glycine (B1666218) Gly, G C₂H₅NO₂
L-Aspartic Acid Asp, D C₄H₇NO₄
L-Tyrosine Tyr, Y C₉H₁₁NO₃
L-Methionine Met, M C₅H₁₁NO₂S
L-Threonine Thr, T C₄H₉NO₃
L-Glutamine Gln, Q C₅H₁₀N₂O₃

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins and peptides in solution. nih.gov This method monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a deuterated solvent. nih.gov The exchange rate is highly dependent on the local and global structure of the molecule, including solvent accessibility and hydrogen bonding. Regions of the molecule that are flexible or exposed to the solvent will exchange hydrogens for deuterium more rapidly, while regions that are rigid or buried within the structure will exchange more slowly. nih.gov

The general workflow for an HDX-MS experiment involves several key steps. Initially, the peptide, such as Axltide, is incubated in a deuterated buffer (containing D₂O) for specific periods. singmass.sg Following the labeling period, the exchange reaction is quenched by rapidly lowering the pH and temperature. singmass.sg A common component of the quench buffer is Trifluoroacetic acid (TFA), which helps to lower the pH to approximately 2.5, effectively minimizing further exchange. singmass.sg The quenched sample is then often subjected to proteolysis, for example, using an acid-stable protease like pepsin, to generate smaller peptide fragments. singmass.sg These fragments are subsequently separated by liquid chromatography and analyzed by a mass spectrometer to measure the extent of deuterium incorporation. singmass.sg

By comparing the deuterium uptake of this compound in different states (e.g., free versus bound to a target), researchers can identify regions of the peptide that undergo conformational changes. singmass.sg For instance, a decrease in deuterium exchange in a particular region upon binding to a receptor would suggest that this area has become more protected, possibly because it is part of the binding interface or has adopted a more rigid structure. Conversely, an increase in exchange would indicate a region has become more flexible or exposed.

The data from HDX-MS experiments can be used to generate deuterium uptake plots for specific peptides derived from Axltide. These plots reveal the kinetics of the exchange process and provide insights into the peptide's structural dynamics.

Table 1: Illustrative HDX-MS Data for a Hypothetical Axltide-Derived Peptide

Time (minutes)% Deuterium Uptake (Free Axltide)% Deuterium Uptake (Bound Axltide)
13515
106030
308550
609565

This table illustrates hypothetical data showing reduced deuterium uptake in a bound state, suggesting conformational stabilization.

Computational Approaches in this compound Conformational Space Exploration

Computational methods are indispensable for exploring the vast conformational landscape of peptides like this compound. mdpi.com These approaches complement experimental techniques by providing detailed, atomistic-level insights into the dynamic nature of molecules.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it behaves in a solution environment. The simulation begins with an initial 3D structure of the peptide, which is then placed in a simulated environment, such as a box of water molecules. mdpi.comnih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of very small time steps. mdpi.com

Table 2: Key Parameters in a Typical MD Simulation of Axltide

ParameterValue/Description
Force Fielde.g., AMBER, CHARMM, GROMOS
Solvent Modele.g., TIP3P, SPC/E
Temperature300 K (physiological)
Pressure1 atm
Simulation TimeNanoseconds to Microseconds

Conformational Sampling and Free Energy Landscape Analysis

A key challenge in studying peptide dynamics is to adequately sample the vast number of possible conformations. The free energy landscape is a conceptual map that represents the free energy of a system as a function of its conformational coordinates. researchgate.netgithub.com The valleys on this landscape correspond to stable or metastable conformational states, while the peaks represent the energy barriers for transitioning between these states. arxiv.org

To construct a free energy landscape for this compound, data from extensive MD simulations are analyzed. readthedocs.io Principal Component Analysis (PCA) is often used to reduce the dimensionality of the complex conformational data into a few principal components that describe the major motions of the peptide. researchgate.net The free energy can then be calculated as a function of these principal components. readthedocs.io

The resulting landscape provides a visual representation of the dominant conformational states of Axltide and the energetic pathways for transitions between them. github.com This allows for the identification of the most probable and functionally relevant conformations. For example, the analysis might reveal a dominant low-energy conformation and several less populated, higher-energy states that may be important for binding to a receptor. aps.org By understanding the free energy landscape, researchers can gain insights into the thermodynamic and kinetic aspects of Axltide's function. readthedocs.io

Mechanistic Investigations of Axltide Trifluoroacetate at the Molecular and Cellular Level Excluding Clinical Outcomes

Molecular Recognition and Binding Mechanisms of Axltide Trifluoroacetate (B77799)

The molecular recognition of Axltide Trifluoroacetate is primarily dictated by the peptide sequence's interaction with the active sites of specific enzymes. A secondary interaction can be attributed to the trifluoroacetate counterion, which has been shown to have its own biological activity. The peptide contains the amino acid sequence Arg-Gly-Asp (RGD), a well-established motif for binding to integrin receptors, suggesting a potential for interaction with this class of cell surface proteins. rsc.orgresearchgate.net

Direct kinetic and thermodynamic data for Axltide binding to its target kinases are not extensively published, as it is typically used as a substrate in activity assays rather than in binding studies. However, the principles of its interaction can be understood through related systems.

The interaction between Axltide and its target kinases is a transient, catalytic one. The peptide binds to the kinase's active site, is phosphorylated, and then dissociates. The kinetics of this process are governed by Michaelis-Menten parameters (Kₘ and kₖₐₜ), which characterize substrate affinity and turnover rate, respectively. sigmaaldrich.com

The presence of the RGD sequence in Axltide is significant, as this motif is a canonical ligand for many integrin receptors. rsc.org Studies on the binding of RGD-containing peptides to integrins, such as αvβ3, provide a model for this potential interaction. These interactions are characterized by specific kinetic and thermodynamic profiles, often measured by techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). rsc.orgacs.org For instance, SPR has been used to characterize the binding kinetics of a cyclic RGD peptide complex to immobilized integrin αvβ3, demonstrating reversible, specific binding. rsc.org The study of protein-protein interactions using these methods allows for the determination of binding affinity (Kₐ), dissociation constants (K₋), and the underlying thermodynamic forces (enthalpy and entropy) driving the recognition process. harvard.edunih.govrsc.org

Interaction TypeInteracting MoleculesRelevant ParametersDescription
Enzyme-Substrate Axltide & Kinases (e.g., Axl, JAK2)Kₘ, kₖₐₜTransient binding in the enzyme active site leading to phosphorylation of the tyrosine residue on Axltide. medchemexpress.com
Receptor-Ligand (putative) Axltide (RGD motif) & IntegrinsK₋, kₐ, KₐThe RGD sequence is known to mediate binding to integrin receptors, a well-studied interaction. rsc.orgresearchgate.net

While a specific crystal structure of Axltide bound to one of its target kinases is not available, the interaction interface can be inferred from the known structures of kinases and kinase-substrate complexes. The binding of a peptide substrate like Axltide occurs in the catalytic cleft of the kinase, a region that also binds ATP. The specificity of the interaction is determined by the amino acid residues surrounding the phosphorylatable tyrosine in Axltide, which make contact with corresponding residues in the kinase's active site.

Structural studies of related complexes, such as the β2 adrenergic receptor-Gs protein complex, reveal the nature of protein-protein interfaces, showing how specific helices and loops from each partner contribute to the binding surface. nih.gov For RGD-integrin interactions, crystal structures have shown that the RGD loop of a ligand fits into a binding pocket at the interface between the α and β subunits of the integrin. researchgate.net This provides a structural blueprint for how the RGD sequence within Axltide could be recognized by cell surface receptors.

The use of cross-linking with mass spectrometry (XL-MS) is a powerful technique in structural biology for mapping interaction interfaces in complex biological samples, providing distance constraints that can help model the structure of protein-peptide complexes. arxiv.org

Several biophysical techniques are available to study the kinetics and thermodynamics of peptide-protein interactions, which are applicable to the Axltide system. physicallensonthecell.org

Surface Plasmon Resonance (SPR) is an optical method used for real-time, label-free analysis of molecular interactions. wikipedia.orgnih.govharvard.edu In a typical experiment, a target protein (e.g., a kinase or integrin) is immobilized on a sensor chip, and a solution containing Axltide is flowed over the surface. harvard.edu The binding and dissociation are measured by changes in the refractive index at the surface, which generates a sensorgram showing the association and dissociation phases. cytivalifesciences.com This data can be used to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). harvard.edu SPR is widely used to characterize interactions involving small molecules, peptides, and proteins. dovepress.comevotec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.comtainstruments.com In an ITC experiment, a solution of Axltide would be titrated into a sample cell containing the target protein. mosbri.eu The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile. malvernpanalytical.comnih.gov ITC is a valuable tool for validating binding affinities and understanding the driving forces behind molecular recognition. nih.govnih.gov While no direct ITC data for Axltide binding is published, the technique has been used in assays involving Axltide to characterize the thermodynamics of inhibitor binding to the target kinase. nih.gov

Assay TechniquePrincipleKey OutputsRelevance to Axltide
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. cytivalifesciences.comkₐ, k₋, K₋ (Affinity)Can quantify the binding kinetics of the Axltide peptide to immobilized kinases or integrins. acs.orgharvard.edu
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution. malvernpanalytical.comK₋ (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Can provide a full thermodynamic profile of the Axltide-protein interaction in its native state. harvard.edumosbri.eu

Protein-Axltide Trifluoroacetate Interaction Interfaces (Structural Biology Focus)

Enzymatic Interaction Studies with this compound

Axltide is primarily utilized as a tool in enzymology to probe the activity of various protein kinases. medchemexpress.com

Axltide is a well-established substrate for several protein tyrosine kinases. medchemexpress.com Its sequence is derived from a key signaling protein, the insulin (B600854) receptor substrate 1, which explains its recognition by kinases involved in cellular signaling pathways. The catalytic mechanism involves the transfer of the gamma-phosphate group from an ATP molecule to the hydroxyl group of the single tyrosine residue within the Axltide peptide sequence, a reaction catalyzed by the kinase. Assays measuring the activity of these kinases often use Axltide in combination with ATP and the enzyme of interest. upenn.edugoogle.com

Kinases Known to Phosphorylate Axltide:

Axl medchemexpress.comnih.gov

DDR2 medchemexpress.comnih.gov

Mst1 medchemexpress.commedchemexpress.com

JAK2 medchemexpress.commedchemexpress.com

Anaplastic lymphoma kinase (ALK) (as MS-Axltide) nih.gov

Insulin Receptor (IR) google.comnih.gov

Insulin-like growth factor 1 receptor (IGF1R) nih.gov

The specificity of these kinases for Axltide allows it to be used in screening for kinase inhibitors. For example, a study on JAK2 inhibitors used a fusion protein substrate derived from the autophosphorylation sites of human JAK2, highlighting the principle of using specific peptide sequences to assay kinase activity. nih.gov

While Axltide itself is a substrate, its analogues can be designed to act as enzyme inhibitors. A common strategy in drug discovery is to create substrate analogues that bind to the enzyme's active site but cannot be turned over, thus acting as competitive inhibitors. sigmaaldrich.com For Axltide, this could involve modifying or replacing the phosphorylatable tyrosine residue to prevent the phosphotransfer reaction. Transition-state analogues, which mimic the geometry and electronics of the enzymatic transition state, are another class of potent and specific inhibitors. nih.gov

Conversely, some molecules can act as enzyme activators. Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that increases the enzyme's activity. sigmaaldrich.com Interestingly, the trifluoroacetate (TFA) counterion present in commercially supplied Axltide can have its own biological activity. Research has shown that trifluoroacetate can act as a selective allosteric modulator of the glycine (B1666218) receptor, enhancing the currents elicited by low concentrations of the agonist glycine. This highlights the importance of considering the potential effects of counterions in biological assays.

Intracellular Trafficking and Localization Mechanisms of this compound (Cellular Models)

Live-Cell Imaging Techniques for this compound Tracing

To visualize the dynamic movement of molecules within living cells, researchers employ a variety of sophisticated live-cell imaging techniques. promega.canih.gov These methods allow for the real-time observation of cellular processes without the need for fixing and killing the cells, which only provides a static snapshot. promega.canih.gov

Fluorescent and bioluminescent reporters are key tools in live-cell imaging. promega.ca Fluorescent reporters, like green fluorescent protein (GFP) and its spectral variants, can be attached to proteins of interest, allowing for their tracking within the cell. nih.govsigmaaldrich.com Bioluminescent reporters, on the other hand, generate light through enzymatic reactions, offering the advantage of minimal phototoxicity and background interference, making them suitable for long-term imaging studies. promega.ca

Advanced imaging modalities such as fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) provide quantitative data on the mobility and binding kinetics of fluorescently-tagged proteins. nih.gov These techniques have been instrumental in studying the spatiotemporal dynamics of various cellular components. nih.gov

For tracing molecules like Axltide, which are peptides, a common approach is to label them with fluorescent dyes. For instance, a cysteine residue can be incorporated into the Axltide peptide sequence to facilitate attachment to gold nanoparticles for surface-enhanced Raman scattering (SERS) based detection. acs.orgnih.gov This allows for real-time monitoring of events like phosphorylation. nih.gov Another strategy involves labeling with fluorescent dyes such as Atto655 to observe intracellular trafficking and sorting. biorxiv.org

The table below summarizes some of the live-cell imaging techniques applicable to tracing molecules like Axltide.

Imaging TechniquePrincipleApplication for Axltide Tracing
Fluorescence Microscopy Utilizes fluorescently labeled molecules that emit light upon excitation with a specific wavelength. thermofisher.comTracking the localization and movement of fluorescently tagged Axltide within cellular compartments. sigmaaldrich.com
Confocal Microscopy Employs a pinhole to reject out-of-focus light, providing high-resolution optical sections of the specimen.Generating detailed 3D reconstructions of Axltide's distribution within the cell.
Surface-Enhanced Raman Scattering (SERS) Enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. acs.orgnih.govReal-time monitoring of post-translational modifications of Axltide, such as phosphorylation. acs.orgnih.gov
Fluorescence Recovery After Photobleaching (FRAP) Measures the rate of fluorescence recovery in a photobleached region to determine molecular mobility. nih.govQuantifying the diffusion and binding kinetics of Axltide within specific cellular microenvironments. nih.gov

Mechanisms of Cellular Uptake and Release (e.g., endocytosis pathways)

The entry of macromolecules like peptides into cells is a regulated process, often involving various forms of endocytosis. nih.govresearchgate.netbeilstein-journals.org Endocytosis is an active process where the cell engulfs substances by enclosing them in a vesicle. beilstein-journals.org The main endocytic pathways include phagocytosis (for large particles), and several forms of pinocytosis (for fluids and solutes) such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govbeilstein-journals.org

The specific pathway utilized can depend on the physicochemical properties of the peptide, its concentration, and the cell type. beilstein-journals.org For instance, cell-penetrating peptides (CPPs), which are often positively charged like Axltide, can utilize multiple uptake mechanisms. nih.gov

Once inside the cell, the internalized vesicles, known as endosomes, undergo maturation. mdpi.com They can traffic through early endosomes, which can recycle their contents back to the plasma membrane, or mature into late endosomes that eventually fuse with lysosomes for degradation. mdpi.comrsc.org The escape from these endosomal compartments is a crucial step for the cytosolic delivery of the peptide. researchgate.net

Studies on nanoparticles of similar sizes to peptides have shown that even small differences in size can influence their intracellular trafficking and uptake efficiency. mdpi.comnih.gov For example, smaller nanoparticles have been observed to be taken up more efficiently by breast cancer cells. mdpi.com The surface charge and the presence of specific counterions, such as trifluoroacetate, can also potentially influence these processes. nih.govnih.govgenscript.com

Signal Transduction Pathway Modulation by this compound

Signal transduction pathways are the communication networks within a cell that govern its responses to external and internal stimuli. wikipedia.org These pathways are often organized as cascades of biochemical reactions, where an initial signal is amplified and transmitted through a series of molecular interactions, ultimately leading to a specific cellular response. wikipedia.org

Activation/Deactivation of Downstream Signaling Cascades

Axltide is recognized as a substrate for several kinases, including Axl, DDR2, Mst1, and JAK2. ruixibiotech.com Kinases are enzymes that play a pivotal role in signal transduction by adding phosphate (B84403) groups to other molecules, a process known as phosphorylation. nih.gov This modification can either activate or deactivate the target protein, thus propagating the signal downstream. nih.gov

The interaction of Axltide with these kinases suggests its involvement in the signaling pathways they regulate. For example, the Axl receptor tyrosine kinase is involved in various cellular processes, and its signaling can be modulated by molecules that affect its kinase activity. aacrjournals.org Similarly, DDR2, a collagen receptor, activates signaling networks that control fundamental cellular processes. portlandpress.com

The activation or deactivation of a signaling cascade often involves a series of phosphorylation events. nih.gov For example, the activation of a receptor tyrosine kinase can lead to the phosphorylation of downstream signaling proteins, initiating a cascade that might involve pathways like the MAPK/ERK pathway or the PI3K/Akt pathway. nih.govnih.gov These pathways are crucial in regulating cell proliferation, survival, and differentiation. nih.gov

Identification of Key Signaling Nodes Affected by this compound

A key signaling node is a molecule within a signaling pathway that plays a critical role in transmitting or integrating signals. nih.govnih.gov Identifying which nodes are affected by a particular compound is essential for understanding its mechanism of action.

Given that Axltide serves as a substrate for kinases like Axl and DDR2, these kinases themselves are key signaling nodes directly impacted by Axltide. ruixibiotech.comaacrjournals.orgportlandpress.com The phosphorylation of Axltide by these kinases is a primary event that can trigger downstream signaling.

Downstream of these kinases, other important signaling nodes could be affected. For instance, the activation of Axl can lead to the phosphorylation and activation of proteins involved in the PI3K/Akt/mTOR and MAPK pathways. nih.gov Similarly, DDR2 signaling can lead to the phosphorylation of a variety of downstream targets, including the protein tyrosine phosphatase SHP-2. portlandpress.com

The table below outlines potential key signaling nodes that could be modulated by this compound, based on its known interactions.

Signaling PathwayPotential Key Signaling NodesImplication of Modulation
Axl Receptor Signaling Axl Kinase, PI3K, Akt, mTORRegulation of cell survival, proliferation, and migration. aacrjournals.orgnih.gov
DDR2 Receptor Signaling DDR2 Kinase, SHP-2Control of cell differentiation, proliferation, and motility in response to collagen. portlandpress.com
JAK/STAT Pathway JAK2 Kinase, STAT proteinsInvolvement in immune responses, cell growth, and differentiation. ruixibiotech.com

Impact of this compound on Fundamental Cellular Processes (e.g., gene expression, protein synthesis)

The ultimate outcome of modulating signal transduction pathways is often a change in fundamental cellular processes, such as gene expression and protein synthesis. These processes are tightly regulated to ensure proper cell function and response to the environment.

Structural variants in the genome can have a significant impact on gene expression. nih.gov Similarly, external molecules that interfere with signaling pathways can also lead to changes in the transcription of specific genes. elifesciences.org The activation of transcription factors, which are proteins that bind to DNA and regulate gene expression, is a common downstream effect of many signaling cascades. nih.gov For example, the activation of the MAPK and PI3K/Akt pathways can lead to the activation of transcription factors that promote the expression of genes involved in cell growth and proliferation. nih.gov

Protein synthesis is another fundamental process that is intricately linked to cell signaling. openaccessjournals.com The mTOR pathway, a downstream target of PI3K/Akt signaling, is a central regulator of protein synthesis. openaccessjournals.com By controlling the phosphorylation of key proteins involved in translation, mTOR ensures that protein synthesis rates are matched with cellular nutrient and energy status. openaccessjournals.com

The trifluoroacetate (TFA) counterion present in commercially available peptides can itself have biological effects. nih.govgenscript.com Studies have shown that TFA can inhibit the proliferation of certain cell types, which could be a confounding factor in studies investigating the effects of a peptide on cellular processes. nih.govgenscript.com Therefore, it is important to consider the potential effects of the TFA salt when interpreting experimental results. nih.gov

The potential impacts of this compound on these fundamental cellular processes are summarized below.

Cellular ProcessPotential Impact of this compoundUnderlying Mechanism
Gene Expression Altered transcription of genes downstream of Axl, DDR2, and JAK2 signaling.Modulation of transcription factor activity by kinase-mediated signaling cascades. nih.govnih.gov
Protein Synthesis Changes in the rate of protein synthesis.Potential modulation of the mTOR pathway, a key regulator of translation. openaccessjournals.com
Cell Proliferation Inhibition or stimulation of cell growth.The net effect of modulating various signaling pathways controlling the cell cycle. The TFA counterion may also contribute to inhibitory effects. nih.govgenscript.com

Transcriptomic and Proteomic Profiling in Response to this compound

Direct transcriptomic and proteomic profiling studies detailing global changes in gene and protein expression in response to this compound are not available in published literature. The compound's function as a research tool for kinase assays means it is typically used in in vitro biochemical reactions rather than as a cellular treatment to observe downstream effects. However, by examining the signaling pathways of its primary target, the Axl receptor tyrosine kinase, one can infer the potential transcriptomic and proteomic consequences of Axl activation.

Activation of Axl by its ligand, Gas6, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, migration, and therapy resistance. nih.govfrontiersin.org These cascades involve the activation of well-established pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT. nih.gov The engagement of these pathways fundamentally alters the cell's transcriptomic and proteomic landscape.

Proteomic and phosphoproteomic studies focused on Axl signaling have provided insights into its mechanism of action. For instance, research using proximity-dependent biotinylation (BioID) has identified Axl-interacting proteins that are predominantly involved in cell adhesion and migration. nih.gov Furthermore, global phosphoproteomics have shown that inhibition of Axl kinase decreases the phosphorylation of proteins involved in phosphatidylinositol-mediated signaling and cell migration. nih.govnih.gov These studies help map the functional protein networks downstream of Axl.

Table 1: Key Proteins and Pathways Modulated by Axl Kinase Signaling This table is based on proteomic and signaling studies of the Axl pathway, not direct treatment with this compound.

Category Protein/Pathway Implicated Function Reference
Signaling Pathways PI3K/AKT/mTOR Cell survival, proliferation, metabolism nih.gov
MAPK/ERK Cell proliferation, differentiation, migration frontiersin.org
JAK/STAT Inflammation, immune response, cell growth nih.gov
NF-κB Inflammation, cell survival frontiersin.org
Interacting Proteins NCK2/ILK Cell adhesion mdpi.com
ELMO/DOCK1 Cytoskeleton remodeling, cell migration mdpi.com
NEDD9/CRKII/PEAK1 Focal adhesion turnover mdpi.com
Downstream Effects Regulation of Apoptosis Inhibition of apoptosis creative-biogene.com
Epithelial-Mesenchymal Transition (EMT) Increased cell invasion and metastasis dovepress.com

Since Axltide is derived from IRS-1, the proteomic context of IRS-1 is also relevant. IRS-1 is a crucial signaling adapter in the insulin and insulin-like growth factor (IGF-1) pathways. uniprot.org Comprehensive proteomic studies have exhaustively profiled the phosphotyrosine-dependent interaction sites of IRS-1, identifying numerous binding partners that contain SH2 domains, which are critical for propagating the signal downstream. nih.gov

Table 2: Selected Interaction Partners of IRS-1 Identified via Proteomics This table highlights key proteins that bind to phosphorylated IRS-1 to mediate downstream signaling.

Interacting Protein Function/Pathway Reference
PI3K (p85 subunit) Activates the PI3K/AKT pathway, crucial for metabolic effects of insulin. mdpi.com
GRB2 Links IRS-1 to the Ras/MAPK pathway, regulating gene expression and cell growth. uniprot.org
SHP2 (PTPN11) A protein tyrosine phosphatase that modulates signal transduction. nih.gov
NCK1 An adapter protein involved in cytoskeleton organization. uniprot.org

Epigenetic Modifications Influenced by this compound

There is no available scientific literature demonstrating that this compound directly influences or induces epigenetic modifications such as DNA methylation or histone alterations. The compound's known biological role is to act as a substrate in enzymatic reactions, not as a modulator of the epigenetic machinery.

However, the primary target of Axltide, the Axl receptor tyrosine kinase, is itself subject to epigenetic regulation, which controls its gene expression. This regulation is a critical factor in both normal development and disease. Studies have shown that the expression of the AXL gene can be controlled by the methylation status of its promoter region. creative-biogene.com In some contexts, hypermethylation of the AXL promoter leads to the downregulation or silencing of its expression. creative-biogene.com

Research has specifically linked the epigenetic regulation of AXL to certain health conditions. For example, higher DNA methylation in the AXL gene at birth has been associated with an increased risk of asthma-related symptoms in childhood. nih.gov This increased methylation was also correlated with lower AXL mRNA expression levels in lung tissue, demonstrating a direct link between the epigenetic mark and gene transcription. nih.gov

Furthermore, the emergence of Axl-positive, therapy-resistant cancer cells has been attributed to epigenetic mechanisms rather than genetic mutations like gene amplification. nih.govelifesciences.org In certain lung cancers, an epigenetic switch involving the modulation of microRNA-335 (miR-335) has been shown to regulate the presence of AXL-positive cells. nih.govelifesciences.org This highlights that the expression of Axltide's target is under dynamic epigenetic control.

Table 3: Epigenetic Regulation of the AXL Gene This table summarizes findings on the epigenetic control of the AXL gene, the primary target of Axltide.

Epigenetic Mechanism Effect on AXL Gene Biological Context Reference
Promoter Hypermethylation Downregulation of AXL expression Regulation of AXL in various cell types creative-biogene.com
DNA Methylation at Birth Higher methylation associated with lower AXL mRNA expression Increased risk for childhood asthma symptoms nih.gov
miR-335 Modulation Regulates the transition between AXL-positive and AXL-negative states Ontogeny of therapy-resistant lung cancer cells nih.govelifesciences.org

Advanced Analytical Methodologies for Purity, Identity, and Stability Assessment of Axltide Trifluoroacetate in Research Contexts

Chromatographic Techniques for High-Purity Axltide Trifluoroacetate (B77799) Isolation

Chromatography is the cornerstone of peptide analysis, offering high-resolution separation of complex mixtures. scispace.com For a comprehensive assessment of Axltide trifluoroacetate, orthogonal chromatographic methods are often employed to ensure all potential impurities are detected and quantified. quality-assistance.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purity and impurity profiling of peptides like Axltide. scispace.comchromatographyonline.com The separation is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18).

The mobile phase usually consists of an aqueous solvent and an organic modifier, most commonly acetonitrile. A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute peptides of increasing hydrophobicity. Trifluoroacetic acid (TFA) is a common mobile phase additive used at concentrations of 0.05-0.1% for peptide separations. nih.gov TFA serves as an ion-pairing agent, masking the residual polar silanol (B1196071) groups on the stationary phase and forming a neutral complex with the charged groups on the peptide, which improves peak shape and resolution. sigmaaldrich.com However, the concentration of TFA can be optimized, with studies showing that concentrations up to 0.2-0.25% can improve the resolution of peptide mixtures, especially those with multiple positive charges. nih.gov Purity profiles are generated by detecting the eluting compounds, typically with a UV detector, and the area of the main peak relative to the total area of all peaks determines the purity level. chromatographyonline.com

ParameterTypical ConditionPurpose
ColumnC18, 300Å pore size, 3.5-5 µm particle sizeProvides hydrophobic interaction for peptide retention. Wide pore size is suitable for large molecules.
Mobile Phase A0.1% TFA in WaterAqueous phase with ion-pairing agent.
Mobile Phase B0.1% TFA in AcetonitrileOrganic modifier to elute the peptide.
GradientLinear gradient, e.g., 5% to 65% B over 30-60 minSeparates peptides and impurities based on hydrophobicity.
Flow Rate0.5 - 1.5 mL/minControls analysis time and resolution.
Temperature25 - 60 °CAffects viscosity and selectivity; higher temperatures can improve resolution. nih.gov
DetectionUV at 214-220 nmDetects the peptide backbone, allowing for quantification.

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, speed, and sensitivity. ijsrtjournal.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which leads to improved separation efficiency. eag.com The use of these smaller particles necessitates instrumentation capable of operating at much higher pressures (up to 15,000 psi or 1034 bar) compared to traditional HPLC systems. ijsrtjournal.com

For Axltide analysis, UHPLC is particularly valuable for resolving closely co-eluting impurities that might not be visible with standard HPLC, thereby providing a more accurate purity assessment. mdpi.com The increased peak capacity and reduced analysis times make UHPLC a highly efficient tool for quality control and method development in a research setting. mdpi.com The principles of separation remain the same as in RP-HPLC, but the performance is significantly enhanced.

ParameterConventional HPLCUHPLC
Particle Size3 - 5 µm< 2 µm eag.com
Column Dimensions (ID x L)4.6 mm x 150-250 mm2.1 mm x 50-150 mm
Operating Pressure~40 MPa (~6,000 psi)Up to 100-130 MPa (~15,000-19,000 psi) ijsrtjournal.comeag.com
Analysis Time30 - 60 min5 - 15 min
ResolutionGoodVery High eag.com
Solvent ConsumptionHigherLower

Size-exclusion chromatography (SEC) is the reference method for the qualitative and quantitative analysis of soluble aggregates and oligomers. americanpharmaceuticalreview.comresearchgate.net Aggregation is a critical quality attribute for peptide and protein therapeutics, as aggregates can potentially impact efficacy and immunogenicity. nih.gov SEC separates molecules based on their hydrodynamic volume (size) in solution. lcms.cz

The technique utilizes a stationary phase with controlled pore sizes. thermofisher.com Larger molecules, such as aggregates of Axltide, cannot enter the pores and therefore travel a shorter path through the column, eluting first. Smaller molecules, like the Axltide monomer, can penetrate the pores to varying degrees, resulting in a longer path and later elution. Fragments and smaller impurities will elute last. The mobile phase is typically an aqueous buffer designed to minimize any non-specific interactions between the peptide and the stationary phase. americanpharmaceuticalreview.com This isocratic method is essential for monitoring the stability of this compound, particularly its propensity to form dimers, trimers, and higher-order aggregates during manufacturing and storage. researchgate.net

Ion-exchange chromatography (IEX) separates molecules based on differences in their net surface charge. harvardapparatus.comfredhutch.org It is a powerful tool for analyzing charge variants of Axltide, which can arise from chemical modifications such as deamidation (introducing a negative charge) or oxidation of certain residues. chromatographyonline.com

The stationary phase in IEX consists of a matrix functionalized with either positively charged groups (anion exchange) or negatively charged groups (cation exchange). harvardapparatus.comchromatographyonline.com For a peptide like Axltide, which has a specific isoelectric point (pI), the choice of exchanger and mobile phase pH is critical. Cation exchange chromatography is often used for basic proteins and peptides, where the column is run at a pH below the peptide's pI, causing the peptide to have a net positive charge and bind to the negatively charged column. chromatographyonline.com Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions. harvardapparatus.com This allows for the separation of Axltide from variants that differ by as little as a single charged amino acid. fredhutch.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode used for the separation of highly polar compounds that are poorly retained by RP-HPLC. longdom.orgnih.gov It serves as an excellent orthogonal technique to RP-HPLC for a comprehensive impurity profile of Axltide.

In HILIC, a polar stationary phase (e.g., bare silica or bonded with polar functional groups) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. longdom.orgchromatographyonline.com A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer. lcms.cz Elution is typically achieved by increasing the aqueous component of the mobile phase. HILIC is particularly useful for separating and quantifying polar variants of Axltide, such as certain post-translationally modified forms or polar degradation products, that might otherwise elute in the void volume of an RP-HPLC run. chromatographyonline.com

Ion-Exchange Chromatography (IEX) for Charged Species Separation

Electrophoretic Techniques for Heterogeneity Analysis

Electrophoretic techniques provide an orthogonal approach to liquid chromatography for assessing the purity and heterogeneity of this compound. These methods separate molecules based on their migration in an electric field, primarily driven by their mass-to-charge ratio.

Capillary electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that has proven to be a valuable tool for peptide analysis. scispace.comnih.gov In CZE, analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge and size. CZE is highly complementary to RP-HPLC because its separation mechanism is fundamentally different, allowing it to resolve impurities that may co-elute in a chromatographic separation. scispace.com Two-dimensional gel electrophoresis is another powerful technique that can resolve complex mixtures of proteins and peptides by separating them based on their isoelectric point in the first dimension (isoelectric focusing) and then by their molecular mass in the second dimension (SDS-PAGE). nih.gov This can reveal subtle heterogeneity within a sample of Axltide. nih.gov

Capillary Electrophoresis (CE) for Charge Variant Separation

Capillary electrophoresis (CE) is a high-resolution analytical technique utilized for the separation of charged molecules, making it particularly suitable for the analysis of charge variants in peptide samples like this compound. mdpi.com Charge heterogeneity in synthetic peptides can arise from various modifications during synthesis or storage, such as deamidation or incomplete deprotection. chromatographytoday.comalmacgroup.com

In the context of this compound, capillary zone electrophoresis (CZE), a mode of CE, separates variants based on their charge-to-hydrodynamic ratio. mdpi.com This technique offers high efficiency and resolution, allowing for the detection of even minor charge differences. chromatographytoday.comnih.gov The separation is typically performed in a fused-silica capillary under the influence of a high electric field. chromatographytoday.comsigmaaldrich.com The use of specific buffer systems and sometimes capillary coatings is essential to control the electro-osmotic flow and minimize interactions between the peptide and the capillary wall, ensuring reproducible and accurate separations. chromatographytoday.com For instance, a study on monoclonal antibody analysis demonstrated excellent reproducibility with relative standard deviations (RSD) for corrected peak areas better than 3% and for migration times better than 0.55%. chromatographytoday.com

Table 1: Capillary Electrophoresis Method Parameters for Peptide Analysis

ParameterTypical ConditionsRationale
Capillary Bare Fused-SilicaProvides a negatively charged surface at neutral and alkaline pH, influencing electro-osmotic flow. chromatographytoday.com
Buffer System e.g., 400mM EACA, 2mM TETA, pH 5.7Optimizes separation by controlling pH and ionic strength, affecting peptide charge and mobility. chromatographytoday.com
Voltage 20-30 kVHigh voltage drives the electrophoretic separation, leading to faster analysis times. chromatographytoday.com
Detection UV Absorbance (e.g., 214 nm)Common for peptides due to the absorbance of the peptide bond. sigmaaldrich.com
Injection Hydrodynamic (Pressure)A simple and reproducible method for introducing the sample into the capillary. chromatographytoday.com

Isoelectric Focusing (IEF) for pI Determination and Separation

Isoelectric focusing (IEF) is another powerful electrophoretic technique for separating molecules like this compound based on their isoelectric point (pI). tuke.skresearchgate.net The pI is the specific pH at which a molecule carries no net electrical charge. tuke.skfoodsciencetoolbox.com In IEF, a stable pH gradient is established within a capillary or a gel. When a peptide mixture is applied, each component migrates under the influence of an electric field until it reaches the pH region corresponding to its pI, where it becomes stationary. tuke.skresearchgate.net

Table 2: Principles of Isoelectric Focusing for Peptide Characterization

PrincipleDescriptionRelevance to this compound
Separation Basis Isoelectric Point (pI)Allows for the precise determination of this compound's pI and the separation of charge-related variants. tuke.skresearchgate.net
pH Gradient A stable gradient of pH is created in the separation medium.Peptides migrate to the point in the gradient where their net charge is zero. tuke.sk
Focusing Effect Molecules that diffuse away from their pI gain a charge and are driven back by the electric field. researchgate.netLeads to highly concentrated and sharp bands, enhancing sensitivity. researchgate.net
Applications pI determination, analysis of post-translational modifications, and charge heterogeneity assessment. tuke.skCrucial for quality control and characterization of this compound.

Orthogonal Analytical Approaches for Comprehensive Characterization

A comprehensive characterization of this compound necessitates the use of orthogonal analytical methods, which measure different physicochemical properties of the molecule. This approach provides a more complete picture of the peptide's identity, purity, and stability. chromatographyonline.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples like synthetic peptides.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for peptide analysis. sigmaaldrich.com It combines the powerful separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS). chromatographyonline.comsigmaaldrich.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate this compound from its impurities based on hydrophobicity. sigmaaldrich.com The eluting components are then introduced into the mass spectrometer, which provides information on their molecular weight, allowing for the confirmation of the peptide's identity and the identification of impurities and degradation products. almacgroup.com The use of trifluoroacetic acid (TFA) as a mobile phase additive in RP-HPLC is common for achieving good peak shapes for peptides, but it can suppress the MS signal. sigmaaldrich.comresearchgate.net Therefore, method development often involves finding a balance or using alternative additives to ensure both good chromatography and MS sensitivity. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application to intact peptides like this compound is limited due to their low volatility. researchgate.net However, GC-MS can be invaluable for analyzing volatile impurities or for characterizing specific components after chemical derivatization. researchgate.netresearchgate.net For instance, derivatization can be used to make amino acids or small peptide fragments volatile enough for GC analysis. researchgate.netmdpi.com In the context of this compound, GC-MS could potentially be used to analyze for residual solvents from the synthesis process or to identify specific, small degradation products after a forced degradation study. nih.gov

Advanced Light Scattering Techniques for Solution Behavior (e.g., MALS)

Advanced light scattering techniques are non-invasive methods that provide valuable information about the behavior of macromolecules in solution.

Multi-Angle Light Scattering (MALS) , often coupled with a separation technique like size-exclusion chromatography (SEC), is a powerful tool for determining the absolute molar mass and size of molecules like this compound in solution. lcms.czwyatt.com SEC separates molecules based on their hydrodynamic volume. malvernpanalytical.com The eluent from the SEC column passes through the MALS detector, which measures the intensity of light scattered by the molecules at multiple angles. wyatt.commalvernpanalytical.com This angular dependence of scattered light allows for the calculation of the root mean square (rms) radius of the molecule. wyatt.com SEC-MALS is particularly useful for detecting and quantifying aggregates, which are a common impurity and stability concern for peptides. wyatt.comnih.gov

Table 3: Comparison of Hyphenated and Light Scattering Techniques

TechniquePrincipleInformation ObtainedApplication for this compound
LC-MS Separation by liquid chromatography followed by mass analysis. sigmaaldrich.comMolecular weight, identification of impurities and degradants. almacgroup.comIdentity confirmation, purity assessment, and degradation pathway analysis.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis. researchgate.netIdentification of volatile impurities or derivatized components. researchgate.netAnalysis of residual solvents and specific small degradation products.
SEC-MALS Separation by size-exclusion chromatography followed by multi-angle light scattering detection. lcms.czmalvernpanalytical.comAbsolute molar mass, size (rms radius), and aggregation state. wyatt.comCharacterization of oligomeric state and quantification of aggregates.

Forced Degradation Studies for Stability Profile Elucidation

Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance under various stress conditions that are more severe than those used in long-term stability testing. pharmtech.combiomedres.us The primary goal of these studies is to understand the degradation pathways of the molecule, identify potential degradation products, and develop and validate stability-indicating analytical methods. pharmtech.comjapsonline.com For this compound, this involves subjecting the peptide to conditions such as heat, light, humidity, and chemical agents. pharmtech.com

Oxidative Stress Responses of this compound

Oxidative stress is a key factor in the degradation of many biopharmaceuticals. nih.gov Peptides containing certain amino acid residues, such as methionine, cysteine, tryptophan, tyrosine, and histidine, are particularly susceptible to oxidation. This compound contains methionine and tyrosine residues, making it important to evaluate its response to oxidative stress. nih.gov

Forced oxidation is typically induced using reagents like hydrogen peroxide (H₂O₂). nih.gov The resulting degradation products are then analyzed using techniques like LC-MS to identify the sites of oxidation and the nature of the modifications. chromatographyonline.com For example, methionine can be oxidized to methionine sulfoxide (B87167) and further to methionine sulfone. Understanding the oxidative degradation profile of this compound is crucial for establishing appropriate storage and handling conditions to ensure its stability and integrity in research settings. nih.govmdpi.com

Table 4: Common Conditions for Forced Degradation Studies

Stress ConditionTypical Agent/ParameterPotential Degradation Pathway
Oxidation Hydrogen Peroxide (H₂O₂)Oxidation of susceptible amino acids (e.g., Met, Cys, Trp, Tyr). nih.gov
Acid Hydrolysis Hydrochloric Acid (HCl)Cleavage of peptide bonds, deamidation of Asn and Gln. biomedres.us
Base Hydrolysis Sodium Hydroxide (NaOH)Cleavage of peptide bonds, deamidation, racemization. biomedres.us
Thermal Stress Elevated TemperatureAggregation, denaturation, deamidation, oxidation. pharmtech.com
Photostability Exposure to UV/Visible LightPhotodegradation, oxidation. biomedres.us

Hydrolytic Degradation Pathways

The stability of this compound in aqueous research environments is paramount, with hydrolytic degradation being a principal threat to its structural integrity. This process involves the cleavage of chemical bonds through the action of water, primarily targeting the peptide bonds that form the backbone of the Axltide molecule.

The rate of this degradation is significantly affected by both pH and temperature. Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis involves the protonation of the amide bond, rendering it more vulnerable to a nucleophilic attack by water. In contrast, under basic conditions, a direct attack on the carbonyl carbon of the peptide bond by a hydroxyl ion can occur.

The specific amino acid sequence of Axltide also plays a role in its degradation profile. For instance, peptide bonds that involve aspartic acid (Asp) are known to be particularly labile and prone to isomerization, especially in acidic environments. nih.gov A common degradation pathway for peptides containing asparagine (Asn) or glutamine (Gln) is deamidation. wikipedia.orgionsource.com This reaction proceeds through a succinimide (B58015) intermediate, which then hydrolyzes to form either aspartic acid or isoaspartic acid. nih.govwikipedia.orgionsource.com This modification not only introduces a structural change but also a negative charge, which can alter the peptide's behavior in research assays. nih.gov The presence of a glycine (B1666218) residue following an asparagine can accelerate the deamidation rate due to its minimal steric hindrance. wikipedia.org

The trifluoroacetate (TFA) counter-ion, a remnant of the purification process, can create an acidic microenvironment when the peptide is dissolved, potentially accelerating acid-catalyzed hydrolysis during storage in solution. nih.gov

Table 1: Potential Hydrolytic Degradation Products of Axltide

Degradation PathwaySusceptible ResiduesResulting Products
Peptide Bond HydrolysisAll peptide bondsShorter peptide fragments, free amino acids
DeamidationAsparagine (Asn), Glutamine (Gln)Isoaspartate-containing peptides, Aspartate-containing peptides nih.govwikipedia.org
IsomerizationAspartic Acid (Asp)Isoaspartate-containing peptides nih.gov

Photochemical Stability Assessment

Understanding the photochemical stability of this compound is essential for its proper handling and storage in a laboratory setting, where exposure to light is often unavoidable. Photodegradation can be initiated when the peptide absorbs light energy, leading to excited electronic states and subsequent chemical reactions. mdpi.comencyclopedia.pub

The primary molecules within Axltide that absorb UV and visible light are the aromatic amino acid residues: tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). mdpi.comencyclopedia.pub While peptide bonds also absorb light, they do so at shorter UV wavelengths.

Upon light absorption, these aromatic residues can trigger a series of photochemical reactions, including photo-oxidation. Tryptophan is particularly susceptible to oxidation, which can lead to the formation of products such as N-formylkynurenine (NFK), kynurenine, and various hydroxytryptophan derivatives. nih.govacs.org Tyrosine can undergo photo-oxidation to form dityrosine (B1219331) cross-links, among other oxidized species. encyclopedia.pub These modifications can result in a loss of biological activity and the formation of peptide aggregates. nih.gov

To assess photochemical stability in a research context, standardized testing protocols can be adapted. These protocols typically involve exposing an this compound solution to a controlled light source that mimics the UV and visible spectrum of daylight, while monitoring degradation over time with a stability-indicating method like HPLC. While the trifluoroacetate counter-ion itself is not a primary chromophore, its presence could potentially influence the photochemical environment of the peptide.

Table 2: Common Photodegradation Products of Aromatic Amino Acids in Peptides

Amino AcidMajor Photodegradation Products
Tryptophan (Trp)N-formylkynurenine (NFK), Kynurenine, Hydroxytryptophan nih.govacs.org
Tyrosine (Tyr)Dityrosine, Hydroxylated tyrosine derivatives
Phenylalanine (Phe)Generally more photostable, but can form hydroxylated products encyclopedia.pub

Quantitative Analysis Methods for this compound in Research Samples

Accurate quantification of this compound is crucial for the validity and reproducibility of experimental results. A variety of analytical techniques are available, each offering distinct advantages in sensitivity, specificity, and throughput.

Spectrophotometric methods provide a quick and simple way to estimate Axltide concentration. The most common approach measures UV absorbance at 280 nm, which is mainly attributable to the presence of tryptophan and tyrosine residues. formulationbio.com The concentration is then determined using the Beer-Lambert law, which requires knowledge of Axltide's molar extinction coefficient.

Fluorometric quantitation offers significantly greater sensitivity. fishersci.comfishersci.fi If Axltide contains fluorescent amino acids like tryptophan, its intrinsic fluorescence can be measured. nih.gov For peptides without intrinsic fluorescence, derivatization with a fluorescent tag can be performed, though this adds a layer of complexity to the analysis. fishersci.com

For the highest level of accuracy and precision, high-performance liquid chromatography (HPLC) is the preferred method. chromatographyonline.com Reverse-phase HPLC (RP-HPLC) is particularly effective for peptides like Axltide. This technique separates the peptide on a nonpolar stationary phase column, followed by elution with a gradient of an organic solvent. thermofisher.com Quantification is achieved by comparing the area of the Axltide chromatographic peak to a standard curve. researchgate.net

For even greater accuracy, HPLC can be coupled with mass spectrometry (LC-MS). youtube.comnih.govacs.org This powerful combination allows for highly selective and sensitive detection by monitoring the specific mass-to-charge ratio of Axltide. nih.govthermofisher.comnih.gov LC-MS is widely regarded as the gold standard for peptide quantification. nih.gov

Table 3: Comparison of Quantitative Analysis Methods for Axltide

MethodPrincipleAdvantagesDisadvantages
UV Spectrophotometry (280 nm)Absorbance of aromatic residuesRapid, non-destructive, simple formulationbio.comLower sensitivity, potential interference formulationbio.com
FluorometryIntrinsic fluorescence of Trp/TyrHigh sensitivity fishersci.comfishersci.fiSusceptible to environmental factors nih.gov
RP-HPLC-UVChromatographic separation and UV detectionHigh accuracy, precision, and resolution chromatographyonline.comMore complex instrumentation and method development researchgate.net
LC-MSChromatographic separation and mass-based detectionVery high sensitivity and specificity youtube.comnih.govthermofisher.comHigh cost, complex instrumentation nih.govnih.gov

Spectrophotometric and Fluorometric Quantitation

Assessment of Counter-ion Influence (Trifluoroacetate) on Research Outcomes

The trifluoroacetate (TFA) counter-ion is commonly found in synthetic peptides like Axltide, as it is a key component in the RP-HPLC purification process. nih.govambiopharm.com Although often considered inert, TFA can have unintended effects on research results and its influence should be carefully evaluated. genscript.comnih.gov

As a strong acid, TFA can lower the pH of a peptide solution, which may affect the peptide's conformation, solubility, and stability. nih.gov In biological assays, residual TFA can be a concern, with some studies reporting that it can affect cell viability and proliferation. nih.govgenscript.com The magnitude of this interference can vary depending on the concentration. genscript.com

Complete removal of TFA from the final lyophilized peptide can be challenging. The remaining TFA can impact the accuracy of peptide quantification, particularly when it is based on weight. Therefore, determining the net peptide content, which corrects for the mass of counter-ions and water, is often a more accurate approach.

In structural biology studies, such as those employing nuclear magnetic resonance (NMR) or X-ray crystallography, the presence of TFA could potentially influence the three-dimensional structure of Axltide. nih.gov

To address these potential issues, a counter-ion exchange can be performed. nih.govmdpi.comresearchgate.net This process typically involves dissolving the peptide in a solution containing a different acid, such as hydrochloric or acetic acid, and then re-lyophilizing it. mdpi.comresearchgate.net This can replace trifluoroacetate with a more biologically compatible counter-ion, such as chloride or acetate (B1210297). ambiopharm.com

Table 4: Potential Influences of Trifluoroacetate Counter-ion in Research

Area of ResearchPotential Influence of TFAMitigation Strategy
Cell-based AssaysAltered cellular response, cytotoxicity nih.govgenscript.comIon exchange to a more biocompatible counter-ion (e.g., acetate, chloride) mdpi.comresearchgate.net
Peptide QuantificationInaccurate concentration determination by weightDetermination of net peptide content
Structural Studies (NMR, Crystallography)Potential alteration of peptide conformation nih.govIon exchange, careful analysis of structural data
General Solution PropertiesLowered pH, altered solubility and stability nih.govUse of buffered solutions, ion exchange

Based on a comprehensive review of available scientific literature, there is no specific research data available for "this compound" pertaining to the detailed theoretical and computational studies outlined in the user's request. Searches for quantum chemical calculations, molecular docking studies, and QSAR modeling specifically for a compound named "this compound" did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific outcomes for the following requested sections:

Theoretical and Computational Studies of Axltide Trifluoroacetate6.1. Quantum Chemical Calculations for Electronic Structure and Reactivity6.1.1. Density Functional Theory Dft for Molecular Orbitals and Energetics6.1.2. Ab Initio Methods for High Accuracy Predictions6.2. Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction6.3. Quantitative Structure Activity Relationship Qsar Modeling for Axltide Trifluoroacetate Non Clinical 6.3.1. Development of Predictive Models for Molecular Interactions6.3.2. Identification of Key Structural Features for Desired Research Properties

Machine Learning and Artificial Intelligence Applications in Axltide Trifluoroacetate (B77799) Research

Predicting Synthesis Yields and Optimization Parameters

The chemical synthesis of peptides like Axltide is a complex, multi-step process where the final yield can be significantly affected by the specific amino acid sequence and various reaction parameters. acs.orgmit.edu Machine learning offers a robust solution to predict and optimize the outcomes of solid-phase peptide synthesis (SPPS).

Deep learning models can be trained on extensive datasets from automated synthesizers, which include thousands of individual reaction steps. acs.orgmit.edu For instance, analytical data from fluorenylmethyloxycarbonyl (Fmoc) deprotection reactions, a critical step in SPPS, can be used to train a neural network. mit.edu This model learns the intricate relationships between the peptide sequence (including the growing chain and the incoming amino acid), synthesis parameters (like flow rate, temperature, and catalysts), and the reaction outcome, such as the deprotection efficiency. acs.orggithub.com

By inputting the sequence of Axltide and proposed synthesis conditions, these models can predict the likelihood of success for each coupling step with low error rates. acs.orgnih.gov They can identify sequence-dependent events, such as amino acid aggregation, that are known to hamper synthesis and reduce yields. acs.org This predictive power allows researchers to computationally screen different synthesis strategies and parameters in silico before committing to expensive and time-consuming laboratory work. The models can suggest modifications to the protocol, such as adjusting coupling times or using alternative reagents for specific "difficult" sequences within the peptide, to maximize the final yield of pure Axltide. github.comacs.org

Table 1: Machine Learning Inputs and Outputs for Synthesis Optimization

Input Parameters for ML Model Predicted Outputs for Optimization
Full peptide sequence (e.g., Axltide) Predicted yield for each coupling step
Pre-synthesized peptide chain on resin Likelihood of successful synthesis
Incoming amino acid monomer Identification of aggregation-prone sequences
Experimental conditions (flow rate, temp.) Optimal coupling and deprotection times

De Novo Design of Axltide Trifluoroacetate Analogues with Targeted Properties

Design: The AI model generates a set of promising Axltide analogues.

Synthesize & Test: The top candidates are synthesized and tested in the lab to validate their properties.

Learn: The experimental results are fed back into the AI model, refining its predictive accuracy for the next design cycle.

This synergy between computational design and experimental validation dramatically accelerates the discovery of next-generation peptide therapeutics with precisely tailored attributes. ardigen.com

Table 2: Targeted Properties for De Novo Design of Axltide Analogues

Target Property AI-Driven Design Goal
Binding Affinity Generate sequences with higher predicted binding energy to the target receptor.
Stability Modify sequence to reduce susceptibility to enzymatic degradation.
Specificity Design analogues that minimize off-target binding interactions.
Solubility Optimize amino acid composition to improve solubility in aqueous solutions.

Automated Analysis of Spectroscopic and Proteomic Data

The characterization of a peptide like this compound involves sophisticated analytical techniques, primarily mass spectrometry (MS), which generate vast and complex datasets. uni-muenchen.de Machine learning, and deep learning in particular, has become indispensable for the automated and accurate analysis of this data. uib.nonih.gov

In mass spectrometry-based proteomics, identifying a specific peptide in a complex biological sample requires matching the experimental fragmentation spectrum (MS/MS) against a database of theoretical spectra. researchgate.net Traditional methods often use simplified rules to predict these spectra. uib.no Deep learning models, however, can predict the fragmentation spectra of peptides directly from their amino acid sequence with an accuracy that rivals experimental replicates. nih.govresearchgate.net

Table 3: Role of AI in Spectroscopic and Proteomic Data Analysis

Analytical Technique Application of Machine Learning / AI
Tandem Mass Spectrometry (MS/MS) Prediction of high-fidelity fragmentation spectra for accurate peptide identification. uib.nonih.gov
Liquid Chromatography (LC-MS) Prediction of peptide retention times to improve identification confidence. acs.org
Proteomics (Shotgun/DDA) Automated identification and quantification of peptides in complex mixtures. uni-muenchen.de

Pre Clinical Research Applications and Model Systems for Axltide Trifluoroacetate Non Human, Non Clinical Trials

In Vitro Cell-Based Assays for Mechanistic Understanding

In vitro cell-based assays represent a cornerstone of mechanistic research, providing controlled environments to dissect cellular and molecular events. emulatebio.com These systems allow for the precise investigation of Axltide Trifluoroacetate's interaction with its target kinases and the subsequent downstream signaling cascades. The use of cell cultures, whether derived directly from tissues or from immortalized lines, offers the advantages of reproducibility and the ability to isolate specific biological processes that would be difficult to study in vivo. emulatebio.comnih.gov

Primary cell cultures are established directly from animal or human tissues and are used in research because they closely mimic the in vivo state of the cells. mdpi.com These cultures are excellent models for studying the physiological effects of compounds like Axltide Trifluoroacetate (B77799). mdpi.com Given that Axltide is a substrate for the AXL receptor tyrosine kinase, primary cells expressing AXL are of significant interest. medchemexpress.commdpi.com These include a variety of cell types where AXL signaling is critical for normal function or is implicated in pathological processes.

Researchers can isolate these cells from preclinical animal models and maintain them in culture to study specific responses to this compound. For instance, treating primary endothelial cells with Axltide could help elucidate the role of AXL in angiogenesis, while its application to primary immune cells like macrophages or dendritic cells could clarify its function in immune regulation. mdpi.com

Table 1: Examples of Primary Cell Systems for this compound Research

Primary Cell Type Tissue Source (Preclinical) Potential Research Focus
Endothelial Cells Aorta, Lung, Brain Investigating AXL's role in vascular biology and barrier function.
Macrophages Bone Marrow, Peritoneum Studying the immunomodulatory effects of AXL activation. mdpi.com
Dendritic Cells Bone Marrow, Spleen Elucidating AXL's function in terminating Toll-like receptor signaling. mdpi.com
Neuronal Cells Brain (e.g., hippocampus, cortex) Exploring the function of AXL in neuronal development and survival. nih.gov

The experimental workflow typically involves isolating the cells, culturing them under specific conditions, and then introducing this compound to observe changes in cell behavior, gene expression, or protein phosphorylation. vliz.be

To dissect the specific pathways modulated by this compound, researchers often turn to genetically modified cell lines. mdpi.com These immortalized cell lines provide a stable and homogenous genetic background, which is ideal for creating precise genetic alterations to study gene function. nih.govpatheon.com Techniques like CRISPR-Cas9 or viral vector systems allow for the targeted knockout, knockdown, or overexpression of specific proteins, such as the AXL receptor. mdpi.comnih.gov

By using this compound in these engineered cell lines, researchers can confirm its specificity and map out the downstream signaling components. For example, a study might use a cancer cell line known to overexpress AXL, such as the A549 human lung carcinoma cell line. arcusbio.com

Table 2: Applications of Genetically Modified Cell Lines in Axltide Research

Cell Line Model Genetic Modification Mechanistic Question Addressed
AXL-knockout (e.g., using CRISPR) Complete removal of the AXL gene. nih.gov Is the observed effect of Axltide entirely dependent on the AXL receptor?
AXL-overexpressing Stable transfection to increase AXL protein levels. bibliomed.org How does hypersensitivity to AXL signaling alter cellular response to Axltide?
Kinase-dead AXL mutant Expression of an AXL receptor that can bind ligands but cannot phosphorylate substrates. Does Axltide's effect require the kinase activity of AXL?

These genetically controlled experiments are crucial for validating that the effects of Axltide are on-target and for systematically identifying the molecular players involved in the signal transduction cascade. mdpi.com

Primary Cell Culture Systems for this compound Studies

Animal Model Systems for In Vivo Mechanistic Investigations (Non-therapeutic Efficacy Focus)

While in vitro models are powerful, in vivo animal models are essential for understanding how a compound functions within the complexity of a whole organism. lovelacebiomedical.org For a research tool like this compound, animal models are used not to demonstrate therapeutic benefit, but to investigate the physiological and pathophysiological roles of its target kinases in a living system. nih.gov

This compound can be used as a pharmacological tool to acutely activate AXL signaling in vivo. This allows researchers to study the immediate biological consequences of AXL activation in various tissues. Unlike genetic models which involve permanent alterations, the administration of a specific substrate like Axltide allows for the temporal control of pathway activation, enabling the study of dynamic processes. nih.gov

For example, systemic or localized administration of Axltide in a mouse model could be used to investigate:

The role of acute AXL activation in immune cell trafficking.

The immediate impact of AXL signaling on vascular permeability.

The contribution of AXL to processes like tissue repair or fibrosis following an induced injury.

These studies help build a comprehensive picture of the AXL signaling network's function throughout the body, providing critical context for data generated in cell culture. accure.health

Understanding the biodistribution and clearance of a research compound is critical for interpreting experimental results. nih.gov Mechanistic studies in preclinical species aim to determine where a compound like this compound travels in the body, how long it remains in various tissues, and how it is eliminated. researchgate.net

For a peptide-based compound such as Axltide, several factors influence its pharmacokinetic profile:

Size and Charge: These properties affect renal filtration and clearance.

Susceptibility to Proteases: Peptides can be degraded by enzymes in the blood and tissues.

Binding to Receptors: High-affinity binding to the AXL receptor in various organs will influence its distribution.

To study this, researchers can label this compound (e.g., with a radioactive isotope or a fluorescent tag) and administer it to animals like mice or rats. Tissues and fluids can then be collected at various time points to quantify the amount of the compound present. This data is crucial for designing in vivo experiments, as it informs the route of administration and timing of endpoint analyses. The primary routes of elimination for peptides include renal clearance and uptake by the reticuloendothelial system. nih.govresearchgate.net

Pharmacological Tool Development using this compound in Animal Models

Development of this compound-Based Probes and Biosensors for Research

The development of molecular probes and biosensors is a key area of chemical biology that enables the visualization and quantification of biochemical processes in real-time. mdpi.com this compound, as a specific kinase substrate, provides an excellent scaffold for designing such tools to study AXL kinase activity.

A common strategy involves chemically modifying the Axltide peptide by attaching a reporter molecule, such as a fluorophore. sioc-journal.cn For example, a fluorescently labeled Axltide could be synthesized. When this probe is not phosphorylated, it might emit light at one wavelength. Upon phosphorylation by AXL kinase, a conformational change could lead to a shift in its fluorescent properties, providing a direct readout of kinase activity.

Table 3: Potential Axltide-Based Probes and Biosensors

Probe/Biosensor Type Principle of Operation Research Application
Fluorescent Peptide Probe A fluorophore-labeled Axltide peptide whose fluorescence changes upon phosphorylation by AXL. Real-time imaging of AXL kinase activity in living cells using fluorescence microscopy. mdpi.com
Biotinylated Axltide Axltide tagged with biotin (B1667282) for use in pull-down assays. To identify and isolate AXL-interacting proteins from cell lysates.
FRET-Based Biosensor Axltide peptide flanked by a FRET (Förster Resonance Energy Transfer) donor-acceptor pair. Phosphorylation induces a conformational change that alters FRET efficiency. Quantitative measurement of AXL kinase dynamics within specific subcellular compartments.

| Electrochemical Biosensor | Axltide immobilized on an electrode surface. Phosphorylation by AXL is detected as a change in electrical signal. nih.govutwente.nl | High-throughput screening of potential AXL kinase inhibitors in a cell-free system. |

These sophisticated research tools, built upon the Axltide sequence, allow for highly specific and sensitive investigations into the regulation of AXL signaling, far beyond what can be achieved with traditional biochemical assays.

Fluorescent and Luminescent Probes for Molecular Detection

While this compound itself is not a fluorescent or luminescent molecule, it is instrumental in assays that utilize fluorescent or luminescent readouts for the detection of kinase activity. In these assays, the transfer of a phosphate (B84403) group from ATP to the Axltide peptide by a kinase is the primary event. The amount of phosphorylated Axltide can then be quantified using secondary detection methods that generate a fluorescent or luminescent signal.

One common approach involves the use of antibodies that specifically recognize the phosphorylated form of Axltide. These antibodies can be labeled with a fluorescent dye. The binding of the fluorescent antibody to the phosphorylated Axltide results in a measurable light emission, which is proportional to the kinase activity.

Alternatively, kinase activity assays can be designed where the consumption of ATP is coupled to a luminescent reaction. For instance, the remaining ATP after the kinase reaction can be used by luciferase to generate light. In this scenario, a decrease in luminescence indicates higher kinase activity. These types of assays are fundamental in high-throughput screening for kinase inhibitors.

It is important to note that the trifluoroacetic acid (TFA) component of this compound can sometimes interfere with cellular assays. genscript.comnih.gov While not directly related to fluorescence or luminescence, the presence of TFA can influence biological outcomes and needs to be considered in experimental design.

Affinity Reagents for Target Capture and Purification

This compound, in its unmodified form, is not typically used as an affinity reagent for target capture. However, modified versions of the Axltide peptide are employed for this purpose. A common modification is the addition of a biotin tag to the peptide sequence. This biotinylated Axltide can be used as "bait" to capture and purify interacting proteins, particularly the kinases that phosphorylate it, from complex biological mixtures like cell lysates. portlandpress.com

The principle behind this application is the high-affinity interaction between biotin and streptavidin. The biotinylated Axltide is incubated with a cell lysate, allowing it to bind to its target kinase(s). The resulting peptide-protein complex is then captured on a solid support, such as beads coated with streptavidin. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach is a powerful tool for identifying the cellular targets of specific signaling pathways.

Applications in Structural Biology Research (e.g., crystallization aids, chaperone mimics)

There is no direct evidence from the available research to suggest that this compound is used as a crystallization aid or a chaperone mimic.

Crystallization aids are small molecules or proteins that can be co-crystallized with a target protein to facilitate the formation of well-ordered crystals for X-ray crystallography. They can work by stabilizing the protein structure or by providing additional crystal packing interactions.

Chaperone mimics are synthetic molecules designed to imitate the function of natural molecular chaperones. nih.gov Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. nih.gov Artificial chaperones are being explored for their potential in treating diseases associated with protein misfolding. nih.gov

While Axltide is a peptide and could potentially interact with proteins, its primary known role is as a kinase substrate, and it has not been reported to have properties suitable for these specific structural biology applications.

Role of this compound in Understanding Fundamental Biological Processes

The primary role of this compound in understanding fundamental biological processes lies in its use as a specific substrate for a class of enzymes known as tyrosine kinases. By providing a reliable and specific substrate, Axltide allows researchers to measure the enzymatic activity of these kinases in a controlled in vitro setting. This is crucial for studying the regulation and function of these enzymes, which are key players in a multitude of cellular processes.

Axltide is a known substrate for several receptor tyrosine kinases, including AXL and DDR2 (Discoidin Domain Receptor 2). portlandpress.comicter.pl These kinases are involved in critical cellular functions such as cell growth, proliferation, migration, and survival. Dysregulation of their activity is often implicated in diseases like cancer.

For example, by using Axltide in kinase assays, researchers can:

Investigate the downstream signaling pathways activated by these kinases.

Screen for and characterize the potency and selectivity of potential kinase inhibitors.

Study the effects of mutations on kinase activity, as has been done for lung cancer-associated mutants of DDR2. portlandpress.com

The data generated from these assays contribute significantly to our understanding of how these kinases function in both normal physiology and in disease states, paving the way for the development of targeted therapies.

Table of Kinases that Utilize Axltide as a Substrate:

KinaseFull NameBiological Functions
AXLAXL Receptor Tyrosine KinaseCell survival, proliferation, migration, and efferocytosis
DDR2Discoidin Domain Receptor Tyrosine Kinase 2Collagen sensing, cell adhesion, and extracellular matrix remodeling
INSRRInsulin (B600854) Receptor-Related ReceptorpH sensing

This table is based on available research and may not be exhaustive. icter.pl

Future Directions and Emerging Research Avenues for Axltide Trifluoroacetate

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological significance of kinases that phosphorylate Axltide, such as the Axl receptor, it is essential to move beyond single-pathway analysis and embrace a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive framework for understanding how kinase signaling networks are regulated and dysregulated in disease. mdpi.com

Multi-omics analysis can reveal significant molecular alterations in genes and proteins associated with complex diseases like cancer. nih.gov For instance, in colorectal cancer research, an integrated analysis of the transcriptome, proteome, and post-translational modifications has identified key vesicular genes and potential hub genes like HSPA8 that are correlated with patient survival. nih.gov A similar approach focused on the Axl signaling pathway could involve:

Genomics and Transcriptomics: Identifying mutations, copy number variations, and changes in mRNA expression levels of Axl and its downstream effectors in patient cohorts. plos.org

Proteomics: Quantifying the expression levels of the Axl protein and, crucially, its phosphorylation status and the phosphorylation of its substrates. This layer can also map the protein-protein interaction (PPI) network associated with Axl. ethz.ch

Post-Translational Modifications (PTMs): Beyond phosphorylation, analyzing other PTMs like ubiquitination can reveal complex regulatory mechanisms that control protein degradation and signaling activity. nih.gov

By integrating these data layers, researchers can construct detailed models of the Axl signaling cascade, identify novel biomarkers for disease progression, and uncover new therapeutic targets within the network. mdpi.com Artificial intelligence and machine learning frameworks are increasingly being used to analyze these vast, multidimensional datasets to predict clinical outcomes or drug responses. mdpi.com

Table 1: Application of Multi-Omics Layers in Kinase Research
Omics LayerKey Data GeneratedContribution to Systems-Level UnderstandingRelevant Technologies
GenomicsGene mutations, copy number variations (CNV), structural variations. plos.orgIdentifies genetic predispositions and alterations that drive kinase dysregulation.Next-Generation Sequencing (NGS)
TranscriptomicsmRNA expression levels, alternative splicing variants. nih.govReveals how genetic alterations translate into changes in gene expression within signaling pathways.RNA-Seq, Microarrays
ProteomicsProtein abundance, post-translational modifications (PTMs), protein-protein interactions (PPIs). nih.govProvides direct insight into the functional state of the kinase and its network.Mass Spectrometry (MS), SILAC univr.it
MetabolomicsLevels of small-molecule metabolites.Uncovers metabolic reprogramming that occurs as a consequence of altered kinase signaling.MS, Nuclear Magnetic Resonance (NMR)

Development of Advanced Microfluidic Platforms for Axltide Trifluoroacetate (B77799) Research

Microfluidic technologies, or "lab-on-a-chip" systems, offer unprecedented control over experimental conditions at the microscale and are poised to revolutionize kinase research. nih.gov These platforms enable the precise manipulation of nano-to-picoliter volumes of fluids, facilitating high-throughput assays, single-cell analysis, and the creation of more physiologically relevant 3D cell culture models. nih.govmdpi.com

For research involving Axltide, microfluidic devices can be designed to:

Automate Kinase Assays: Miniaturized chambers can be used to perform thousands of kinase reactions simultaneously, using Axltide as a substrate to screen for inhibitors with minimal reagent consumption. ethz.ch

Enable Single-Cell Analysis: By isolating individual cells in micro-chambers, researchers can study cell-to-cell variability in kinase activity and response to drugs, providing a level of detail obscured by bulk assays. nih.gov

Model the Tumor Microenvironment: Advanced microfluidic platforms allow for the co-culture of different cell types in a 3D matrix, creating tissue-like structures that better mimic the complex tumor microenvironment. mdpi.com This is crucial for studying how interactions between cancer cells and stromal cells influence Axl signaling.

Generate Gradients: The technology can create stable concentration gradients of drugs or growth factors across a cell culture, allowing for detailed dose-response studies on a single chip. nih.gov

The integration of microfluidics with sensitive detection methods provides a powerful tool for dynamic, real-time monitoring of the cellular processes modulated by the kinases that target Axltide. ethz.ch

Table 2: Comparison of Conventional vs. Microfluidic-Based Kinase Assays
FeatureConventional Assays (e.g., 96/384-well plates)Microfluidic-Based Assays
Reagent Volume Microliters (µL)Nanoliters (nL) to Picoliters (pL) nih.gov
Throughput HighVery High to Massively Parallel ethz.ch
Single-Cell Analysis Difficult to achieveReadily achievable nih.gov
Physiological Relevance Limited (often 2D culture)High (supports 3D co-culture and gradient formation) mdpi.com
Cost per Data Point ModerateLow nih.gov

High-Throughput Screening Methodologies for Axltide Trifluoroacetate Interactions

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify molecules that modulate the activity of a specific biological target. bmglabtech.comwikipedia.org In the context of Axltide, HTS methodologies are critical for discovering inhibitors of its associated kinases, such as Axl.

A typical HTS campaign for an Axl kinase inhibitor using Axltide would involve the following steps:

Assay Development: An in vitro biochemical assay is designed where recombinant Axl kinase phosphorylates the Axltide substrate. The phosphorylation event is coupled to a detectable signal, such as fluorescence or luminescence. novapublishers.com

Primary Screen: A large compound library (often containing hundreds of thousands of small molecules) is screened at a single, high concentration. nih.gov Compounds that significantly reduce the phosphorylation signal are flagged as "hits."

Hit Confirmation and Dose-Response Analysis: Hits from the primary screen are re-tested to confirm their activity. Those that are confirmed are then tested at multiple concentrations to determine their potency (e.g., IC50 value). nih.gov

Counter-Screening: To ensure that the hit compounds are specifically inhibiting the kinase and not interfering with the assay technology itself (e.g., by quenching fluorescence), they are tested in a series of secondary assays. This helps to eliminate false positives. nih.gov

Emerging HTS approaches include pooled screening methodologies where libraries of peptides or genetic inhibitors are screened directly in cells to identify those that produce a desired phenotype, such as inhibiting cancer cell proliferation. nih.gov

Table 3: Key Stages in an HTS Campaign for Kinase Inhibitors
StageObjectiveExample Methodology for Axltide/AxlOutcome
Assay Development Create a robust, automated assay.A fluorescence polarization (FP) assay where a fluorescently labeled Axltide peptide is phosphorylated by Axl kinase.A validated assay with a high signal-to-noise ratio and Z-factor. wikipedia.org
Primary Screen Identify initial "hits" from a large library. bmglabtech.comScreen a 100,000-compound library at a 10 µM concentration.A list of several hundred putative inhibitors.
Hit Confirmation & Potency Confirm activity and determine potency.Perform 8-point dose-response curves for all primary hits.A smaller set of confirmed hits with calculated IC50 values.
Selectivity & Mechanism Eliminate false positives and determine mechanism of action.Counter-screen against other kinases and test for ATP competition.A validated set of selective lead compounds for further development.

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The production of peptides like Axltide has traditionally relied on solid-phase peptide synthesis (SPPS), a method that, while effective, often involves the use of hazardous solvents and generates significant chemical waste. nih.govbohrium.com As the demand for therapeutic and research-grade peptides grows, there is a strong push toward developing more sustainable and environmentally friendly production methods, aligning with the principles of green chemistry. nih.gov

Novel synthetic strategies applicable to Axltide production include:

Alternative Synthesis Directions: While conventional SPPS proceeds from the C-terminus to the N-terminus (C-to-N), research into N-to-C directional synthesis shows promise for minimizing the use of atom-intensive protecting groups. bohrium.com

Greener Solvents and Reagents: Efforts are underway to replace traditional, hazardous solvents like dimethylformamide (DMF) with more benign alternatives. Additionally, technologies like organic solvent nanofiltration (OSN) are being implemented to recover and reuse solvents, significantly reducing the environmental footprint of peptide manufacturing. seppure.com

Recombinant DNA Technology: For large-scale production, expressing the peptide in a microbial system (like bacteria or yeast) can be a highly efficient and sustainable alternative to purely chemical synthesis. acsgcipr.org This method avoids the use of chemical reagents and solvents for the main chain assembly. acsgcipr.org

These advancements are critical not only for reducing the environmental impact but also for improving the cost-efficiency of producing high-quality peptides like Axltide for research and development. rsc.org

Table 4: Comparison of Peptide Synthesis Methodologies
MethodologyPrincipleKey Advantages for SustainabilityChallenges
Traditional SPPS Stepwise addition of amino acids on a solid resin support (C-to-N direction). bohrium.comWell-established and versatile.High use of hazardous solvents and reagents; significant waste generation. nih.gov
Chemo-enzymatic Peptide Synthesis (CEPS) Enzymatic ligation of chemically synthesized peptide fragments. rsc.orgReduced need for protecting groups; reactions in aqueous media; high specificity. rsc.orgRequires suitable enzymes; fragment solubility can be an issue.
Recombinant DNA Technology Microbial fermentation using a gene encoding the desired peptide. acsgcipr.orgEliminates most chemical synthesis steps; highly scalable; uses renewable resources. seppure.comacsgcipr.orgPrimarily suited for unmodified peptides; potential for low yield or purification difficulties.
Liquid-Phase Peptide Synthesis (LPPS) Synthesis occurs entirely in solution.Amenable to process monitoring and scale-up.Requires purification after each step, making it labor-intensive for long peptides. nih.gov

Application of Single-Molecule Techniques to this compound Dynamics

While bulk assays provide valuable data on average reaction rates, single-molecule techniques offer a window into the dynamic and heterogeneous behavior of individual enzyme-substrate interactions. nih.gov Applying these methods to the study of Axltide and its associated kinases can reveal mechanistic details that are otherwise inaccessible.

Key single-molecule techniques include:

Single-Molecule Fluorescence/FRET: By labeling the kinase and/or Axltide with fluorescent probes, researchers can directly visualize binding events in real-time. Förster Resonance Energy Transfer (smFRET) can detect conformational changes within the kinase as it binds to and phosphorylates Axltide. rsc.org

Optical and Magnetic Tweezers: These tools can apply force to a single protein or DNA molecule, allowing researchers to study the mechanical aspects of biological processes. In the context of kinase research, they could be used to probe the structural dynamics of a kinase during its catalytic cycle. nih.gov

Advanced Microscopy: Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy allow for the imaging of single molecules at a surface with high signal-to-noise, ideal for observing a kinase interacting with surface-tethered Axltide peptides.

A single-molecule study of the Axl/Axltide interaction could, for example, directly measure the dwell time of the kinase on its substrate and identify transient intermediate states in the phosphorylation reaction. nih.gov This approach has been used successfully to elucidate the mechanisms of DNA repair proteins and growth factor receptor binding, providing crucial structure-function insights. embopress.orglumicks.com

Table 5: Insights from Bulk vs. Single-Molecule Kinase Assays
Aspect of AnalysisBulk AssaySingle-Molecule Assay
Measurement Ensemble average of millions of molecules.Observation of individual molecular events. nih.gov
Kinetic Data Provides average rate constants (k_cat, K_m).Reveals distributions of reaction times and identifies rare events. nih.gov
Mechanistic Insight Infers mechanism from average behavior.Directly visualizes transient intermediates and conformational changes. rsc.org
Heterogeneity Averages out molecular differences.Identifies and quantifies subpopulations with different behaviors.

Cross-Disciplinary Collaborations in this compound Research

Addressing the complex biological questions associated with kinase signaling requires a convergence of expertise from multiple scientific fields. researchgate.net The development and application of research tools like Axltide are significantly enhanced through cross-disciplinary collaborations that bridge the gap between chemistry, biology, engineering, and computational science. nih.gov

Successful research programs increasingly rely on a collaborative model:

Chemistry & Biology: Synthetic chemists can design and create novel variants of Axltide (e.g., with unnatural amino acids or specific labels), which cell biologists can then use to probe kinase function in specific disease models. ethz.ch

Engineering & Biology: Bioengineers can develop innovative platforms, such as the microfluidic and single-molecule systems described above, providing biologists with new tools to ask more sophisticated questions about cellular dynamics. ethz.ch

Computational Science & Experimental Biology: Computational biologists can build predictive models of kinase-substrate interactions or signaling networks. fujitsu.com These models can generate hypotheses that are then tested experimentally, creating a powerful feedback loop that accelerates discovery.

Industry & Academia: Partnerships between academic research labs and pharmaceutical companies can streamline the translation of basic scientific discoveries into new therapeutic strategies. polypeptide.comisogenica.com

The successful development of peptide-based drugs and research tools is often the result of such integrated efforts, combining expertise in peptide synthesis, drug delivery, bioengineering, and artificial intelligence to overcome the challenges inherent in peptide-based research. nih.gov

Table 6: Potential Cross-Disciplinary Contributions to Axltide Research
DisciplinePotential ContributionImpact on Research
Organic Chemistry Design and synthesis of modified Axltide probes (e.g., fluorescent, photo-crosslinking). rsc.orgEnables advanced mechanistic and interaction studies.
Structural Biology Determine the crystal or cryo-EM structure of a kinase in complex with Axltide.Provides atomic-level detail of the enzyme-substrate interaction.
Bioengineering Develop novel microfluidic or biosensor platforms for high-throughput kinase assays. mdpi.comIncreases assay sensitivity, throughput, and physiological relevance.
Computational Biology Perform molecular dynamics simulations of the kinase-Axltide interaction. fujitsu.comGenerates hypotheses about binding dynamics and the effects of mutations.
Systems Biology Integrate multi-omics data to place the kinase-substrate interaction in a broader biological context. nih.govIdentifies how the signaling pathway is embedded within larger cellular networks.

Q & A

Q. What are the challenges in maintaining peptide-TFA salt stability during lyophilization or long-term storage?

  • Optimization : Lyophilize peptide-TFA salts with cryoprotectants (e.g., trehalose) to prevent aggregation. Store at -80°C under argon to avoid TFA hydrolysis. Monitor stability via circular dichroism (CD) spectroscopy or HPLC purity checks .

Q. Tables for Key Data

Parameter Value/Range Application Reference
TFA LOD in IC0.2 ppbEnvironmental snow analysis
Peptide-TFA purity>95%Pharmaceutical research
TFA half-life in environment>50 yearsEcological modeling
Optimal reaction temperature<25°CSynthetic chemistry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.